TH287 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIJWDQSUDCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TH287 Hydrochloride: An In-depth Analysis of Its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH287 hydrochloride is a small molecule inhibitor primarily targeting MutT Homologue 1 (MTH1), a Nudix phosphohydrolase enzyme. In the high-reactive oxygen species (ROS) environment characteristic of cancer cells, MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[1][2][3] By preventing the incorporation of these damaged precursors into DNA, MTH1 helps cancer cells evade DNA damage and subsequent cell death.[3][4] TH287 exploits this dependency. Its inhibitory action leads to the accumulation of oxidized nucleotides within the DNA of cancer cells, triggering a cascade of events including DNA damage, cell cycle arrest, and apoptosis.[1][2] Furthermore, recent evidence indicates that TH287's anticancer effects are also mediated through the modulation of critical cell survival pathways, including the PI3K/AKT signaling cascade, and by impacting mitochondrial function.[5][6] This document provides a comprehensive overview of the molecular mechanisms underpinning the action of TH287 in cancer cells, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism of Action: MTH1 Inhibition
Cancer cells exhibit an altered redox state with elevated levels of ROS, which leads to increased oxidative stress and damage to cellular components, including the free nucleotide pool.[2][7] MTH1 is a "housekeeping" enzyme that hydrolyzes oxidized dNTPs, preventing their incorporation into DNA during replication.[1] This function is particularly critical for cancer cells, which rely on MTH1 to maintain genomic integrity and survive under high oxidative stress.[4][8]
TH287 is a potent and selective inhibitor that binds to the active site of the MTH1 enzyme.[3] This inhibition disrupts the sanitization of the nucleotide pool. Consequently, oxidized nucleotides like 8-oxo-dGTP are incorporated into DNA by polymerases. This incorporation leads to DNA damage, the activation of the DNA damage response (DDR), and ultimately, cancer cell death.[1][2][3] This targeted approach is selective for cancer cells over normal cells, as normal cells have lower ROS levels and are less dependent on MTH1 for survival.[1]
Downstream Effects and Signaling Pathways
Beyond the direct consequences of MTH1 inhibition, TH287 modulates key signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical pro-survival signaling cascade frequently hyperactivated in various cancers.[9] Studies in gastric cancer cells have demonstrated that TH287 exerts a range of anticancer effects through the inhibition of this pathway.[5][6] Treatment with TH287 leads to decreased phosphorylation of both PI3K and AKT, thereby inactivating the pathway.[5] This inactivation suppresses downstream signals that promote cell growth and proliferation and inhibit apoptosis.[5][9]
Mitochondrial Function and Apoptosis Regulation
The PI3K/AKT pathway's inhibition by TH287 has direct consequences on mitochondrial integrity and the regulation of apoptosis. TH287 treatment has been shown to induce a loss of mitochondrial membrane potential.[5][6] This is coupled with a reduced Bcl-2/Bax expression ratio, which signifies a shift towards a pro-apoptotic state.[5][6] Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic; a decrease in their ratio lowers the threshold for apoptosis induction.
Cellular Phenotypes Induced by TH287
The molecular actions of TH287 manifest in several observable anti-cancer phenotypes:
-
Inhibition of Cell Viability and Proliferation: TH287 effectively reduces the viability of various cancer cell lines.[2][3][6]
-
Induction of Apoptosis: By causing irreparable DNA damage and inhibiting pro-survival pathways, TH287 is a potent inducer of apoptosis.[5][6]
-
Cell Cycle Arrest: Treatment with TH287 can cause cell cycle arrest, particularly at the G2/M phase, in gastric cancer cells.[6]
-
Suppression of Cell Migration: TH287 has been observed to inhibit the migratory capabilities of cancer cells.[6]
Quantitative Data
The potency of TH287 has been quantified in various assays. While specific values can vary between studies and cell lines, the following table summarizes representative data found in the literature.
| Parameter | Compound | Value | Assay Type | Cell Line | Reference |
| Enzyme Inhibition | |||||
| IC₅₀ | TH287 | More potent than TH588 | MTH1 Enzyme Assay | - | [3] |
| Cellular Activity | |||||
| EC₅₀ | TH287 | ~0.7 µM | Cell Viability (CTG) | U2OS | [2] |
Note: The literature indicates a debate regarding the cellular efficacy of MTH1 inhibitors, with some highly potent biochemical inhibitors showing weaker than expected anti-proliferative effects, suggesting potential off-target activities or complex cellular responses for compounds like TH287.[1][2]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of TH287.
MTH1 Enzymatic Inhibition Assay
-
Principle: To measure the ability of TH287 to inhibit the hydrolysis of the MTH1 substrate, 8-oxo-dGTP. The reaction product, inorganic pyrophosphate, is detected.
-
Protocol:
-
Recombinant human MTH1 protein is incubated in reaction buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg-acetate, 1 mM DTT).
-
Serial dilutions of this compound (or vehicle control) are added to the enzyme.
-
The reaction is initiated by adding the substrate, 8-oxo-dGTP.
-
The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the amount of pyrophosphate generated is quantified using a detection reagent (e.g., PPiLight Inorganic Pyrophosphate Assay, Lonza).
-
Luminescence is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (CellTiter-Glo®)
-
Principle: To determine the effect of TH287 on cell proliferation by measuring the number of viable cells based on ATP levels.
-
Protocol:
-
Cancer cells (e.g., U2OS, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of TH287 or vehicle control for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is agitated for 2 minutes to induce cell lysis and then incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded.
-
EC₅₀ values are determined from the dose-response curve.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: To detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT and apoptosis pathways.
-
Protocol:
-
Cells are treated with TH287 (at a relevant concentration, e.g., EC₅₀) or vehicle for various time points (e.g., 4, 24 hours).
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, Bcl-2, Bax, and a loading control like β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software.
-
Conclusion and Future Perspective
This compound represents a targeted therapeutic strategy that exploits the unique metabolic vulnerabilities of cancer cells, namely their heightened oxidative stress and dependency on the MTH1 enzyme. Its primary mechanism involves the inhibition of MTH1, leading to the incorporation of oxidized nucleotides into DNA, which triggers lethal DNA damage. Additionally, TH287 modulates the PI3K/AKT signaling pathway, further promoting apoptosis and inhibiting cell proliferation.
However, the therapeutic utility of MTH1 inhibition has been a subject of debate. Some studies using highly selective inhibitors failed to replicate the dramatic cancer-killing effects reported for early tool compounds like TH287, raising questions about potential off-target effects contributing to its cytotoxicity.[1][2] Despite this controversy, the work on TH287 has been pivotal in highlighting the importance of nucleotide pool sanitation in cancer and underscores the potential of targeting DNA damage repair and response pathways. Future work will likely focus on developing next-generation inhibitors with improved selectivity and on identifying specific cancer subtypes and molecular contexts where MTH1 inhibition is most effective.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTH1 Inhibitor TH287 Suppresses Gastric Cancer Development Through the Regulation of PI3K/AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 9. mdpi.com [mdpi.com]
The Function of TH287 Hydrochloride: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective MTH1 Inhibitor for Cancer Therapy
TH287 hydrochloride is a small molecule inhibitor that has garnered significant interest in the field of oncology. This technical guide provides a comprehensive overview of its function, mechanism of action, and methodologies for its evaluation, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound is a potent and highly selective inhibitor of the MutT Homologue 1 (MTH1) enzyme, also known as Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 1 (NUDT1). MTH1 plays a crucial role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP.[1][2] Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and an accelerated metabolism, are particularly reliant on MTH1 to prevent the incorporation of these damaged nucleotides into their DNA, which would otherwise lead to DNA damage and cell death.[1][3]
The primary function of this compound is to abrogate this protective mechanism. By inhibiting MTH1, TH287 allows for the accumulation of oxidized dNTPs within the cellular nucleotide pool. During DNA replication, these damaged nucleotides are incorporated into the newly synthesized DNA strands. The presence of these oxidized bases, particularly 8-oxoguanine (8-oxoG), leads to DNA single- and double-strand breaks, triggering a DNA damage response (DDR).[1][3] This induction of irreparable DNA damage ultimately results in the selective killing of cancer cells, while normal, non-cancerous cells with lower ROS levels are significantly less affected.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Efficacy - IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U2OS | Osteosarcoma | ~1-10 | [3] |
| SW480 | Colorectal Cancer | Not explicitly stated, but effective | [4] |
| A549 | Lung Cancer | Not explicitly stated, but effective | [5] |
| HCT116 | Colorectal Cancer | Not explicitly stated, but effective | [6] |
| HeLa | Cervical Cancer | Not explicitly stated, but effective | [7] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective | [6] |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective | [6] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective | [7] |
Note: While several sources confirm the efficacy of TH287 across various cancer cell lines, specific IC50 values are not consistently reported in the provided search results. The U2OS cell line is frequently used as a model for TH287's effects.
Table 2: In Vitro Selectivity
| Enzyme/Protein | Inhibition at 100 µM | Citation |
| MTH2 | No relevant inhibition | [3] |
| NUDT5 | No relevant inhibition | [3] |
| NUDT12 | No relevant inhibition | [3] |
| NUDT14 | No relevant inhibition | [3] |
| NUDT16 | No relevant inhibition | [3] |
| dCTPase | No relevant inhibition | [3] |
| dUTPase | No relevant inhibition | [3] |
| ITPA | No relevant inhibition | [3] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Citation |
| Cmax | 0.82 µM | 5 mg/kg, intraperitoneal | [3] |
| Tmax | 0.5 hours | 5 mg/kg, intraperitoneal | [3] |
Table 4: In Vivo Efficacy
| Xenograft Model | Cancer Type | Effect | Citation |
| U87 | Glioblastoma | Inhibition of tumor growth | [8][9] |
| A549 | Lung Cancer | Tumor reduction | [5] |
Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) were not detailed in the search results but the sources confirm a significant anti-tumor effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by TH287 and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced cancer cell death.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be optimized for specific experimental conditions.
MTH1 Enzymatic Assay (Phosphate Detection)
This assay measures the enzymatic activity of MTH1 by detecting the inorganic phosphate (B84403) (Pi) released upon the hydrolysis of 8-oxo-dGTP.
Materials:
-
Recombinant human MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Enzyme Preparation: Dilute MTH1 enzyme to the desired concentration in cold Assay Buffer.
-
Assay Setup:
-
Add 25 µL of the diluted TH287 solutions or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of the diluted MTH1 enzyme solution to each well (except for "no enzyme" controls).
-
Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
-
Reaction Initiation: Add 50 µL of 8-oxo-dGTP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Stop the reaction and detect the released phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis: Calculate the percent inhibition for each TH287 concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT-based)
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10][11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot cell viability against TH287 concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.[13][14][15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
This technique visualizes the formation of nuclear foci of phosphorylated H2AX (γH2AX) and 53BP1, which are markers of DNA double-strand breaks.[16][17][18]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX and anti-53BP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization solution.
-
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting:
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize and capture images of the foci using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX and 53BP1 foci per nucleus.
References
- 1. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Re-evaluation of TH287 Hydrochloride: A Technical Guide to a Potent MTH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH287 hydrochloride emerged as a promising small molecule inhibitor of the MutT Homologue 1 (MTH1) enzyme, a novel and exciting target in oncology. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of TH287, a compound that has been instrumental in probing the role of MTH1 in cancer cell survival. While initial findings generated significant enthusiasm for MTH1 inhibition as a therapeutic strategy, subsequent research has introduced critical questions, leading to a more nuanced understanding of the cellular effects of TH287 and related compounds. This document will detail the preclinical data, experimental methodologies, and the evolving scientific narrative surrounding TH287, offering a comprehensive resource for researchers in the field of cancer drug development.
Introduction: The MTH1 Hypothesis
Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which can lead to oxidative damage of cellular components, including DNA. One of the key mechanisms by which cancer cells are thought to counteract this oxidative stress is through the sanitization of the nucleotide pool. The MTH1 enzyme (NUDT1) plays a crucial role in this process by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA. The "MTH1 hypothesis" posited that cancer cells are highly dependent on MTH1 for survival, and therefore, inhibition of MTH1 would lead to the accumulation of damaged DNA, resulting in selective cancer cell death.
Discovery of this compound
TH287 was identified as a potent and selective inhibitor of the MTH1 enzyme. Its discovery was a significant step in validating MTH1 as a potential anti-cancer target.
Lead Identification and Optimization
The development of TH287 and its analogue, TH588, stemmed from efforts to identify small molecules that could effectively inhibit the enzymatic activity of MTH1. The chemical structures of these compounds were optimized to achieve high potency and selectivity. The co-crystal structure of MTH1 bound with TH287 revealed key interactions within the active site, providing a structural basis for its inhibitory activity.
Mechanism of Action
The initially proposed mechanism of action for TH287 centered on its direct inhibition of MTH1's pyrophosphatase activity.
Inhibition of Nucleotide Pool Sanitization
By inhibiting MTH1, TH287 was believed to cause an increase in the intracellular concentration of oxidized dNTPs. The subsequent incorporation of these damaged nucleotides into DNA during replication would lead to DNA strand breaks and trigger apoptotic pathways in cancer cells.
A Contentious Target: Re-evaluation of the Mechanism
Subsequent studies, however, have cast doubt on whether MTH1 inhibition is the sole or even primary mechanism for the cytotoxic effects of TH287 and similar compounds. Some research suggests that these molecules may have off-target effects that contribute to their anti-cancer activity. This ongoing debate highlights the complexity of targeting the MTH1 pathway and the importance of rigorous target validation in drug discovery.
Quantitative Data
The following tables summarize the key quantitative data for TH287 and related MTH1 inhibitors.
Table 1: Biochemical Potency of MTH1 Inhibitors
| Compound | MTH1 IC50 (nM) |
| TH287 | 0.8 - 4.1[1][2] |
| TH588 | 5.0[1] |
| (S)-crizotinib | 7.2 |
| IACS-4619 | Lower than TH287[3] |
| IACS-4759 | Lower than TH287[3] |
Table 2: In Vitro Cytotoxicity of MTH1 Inhibitors
| Compound | Cell Line | Assay | EC50 / CC50 |
| TH287 | U2OS | Cell Viability (CTG) | 0.7 µM |
| TH287 | MT4 | Cytotoxicity | 726 nM[4] |
| TH588 | - | - | - |
| (S)-crizotinib | - | - | - |
Experimental Protocols
MTH1 Enzymatic Assay
A common method to assess MTH1 inhibition is to measure the release of inorganic phosphate (B84403) (Pi) during the hydrolysis of a substrate like 8-oxo-dGTP.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl2 and DTT.
-
Enzyme Solution: Dilute recombinant human MTH1 enzyme in assay buffer.
-
Substrate Solution: Prepare a solution of 8-oxo-dGTP in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
Detection Reagent: Use a malachite green-based or other phosphate detection reagent.
-
-
Assay Procedure:
-
Add the inhibitor solutions to the wells of a microplate.
-
Add the MTH1 enzyme solution to the wells and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the 8-oxo-dGTP substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of MTH1 Inhibition
Caption: Proposed mechanism of action of this compound via MTH1 inhibition.
Experimental Workflow for TH287 Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of TH287.
Clinical Development Landscape
Conclusion and Future Perspectives
This compound has been a pivotal tool in the exploration of MTH1 as a cancer target. While the initial excitement surrounding the "MTH1 hypothesis" has been tempered by subsequent research questioning its universal applicability and the precise mechanism of action of its inhibitors, the story of TH287 underscores the rigorous and often non-linear path of drug discovery. The ongoing clinical evaluation of next-generation MTH1 inhibitors like Karonudib will ultimately determine the clinical utility of this therapeutic strategy. Future research should focus on elucidating the full spectrum of cellular targets of compounds like TH287 and identifying patient populations that are most likely to benefit from MTH1-targeted therapies.
References
The MTH1 Inhibitor TH287 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH287 hydrochloride is a potent and selective small-molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme, a critical component of the cellular nucleotide pool sanitization machinery. In cancer cells, which exhibit elevated levels of reactive oxygen species (ROS) and consequently a higher burden of oxidized nucleotides, MTH1 plays a crucial role in preventing the incorporation of damaged bases into DNA, thereby averting DNA damage and cell death. Inhibition of MTH1 by TH287 disrupts this protective mechanism, leading to the accumulation of oxidized nucleotides in the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and apoptosis. This targeted approach has demonstrated significant therapeutic potential in preclinical studies, making TH287 a valuable tool for cancer research and a promising candidate for further drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is the hydrochloride salt of 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| Chemical Name | 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine hydrochloride |
| Synonyms | TH287 HCl |
| Molecular Formula | C₁₁H₁₁Cl₃N₄ |
| Molecular Weight | 305.59 g/mol |
| CAS Number | 1638211-05-8 |
| Canonical SMILES | CNC1=NC(=C(C=N1)C2=C(C=CC=C2Cl)Cl)N.Cl |
Physicochemical Properties
| Property | Value |
| Appearance | White to beige crystalline solid |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ≥10 mM |
| Ethanol: 2 mg/mL[1] | |
| DMF: 25 mg/mL[1] | |
| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] | |
| Storage | Store at -20°C for long-term stability |
Biological Activity
| Parameter | Value | Species | Assay |
| IC₅₀ (MTH1) | 0.8 nM[1][2][3][4] | Human | Enzyme Assay |
| Cellular Potency (U2OS) | IC₅₀: 0.8 - 3.06 µM[1] | Human | Cell Viability Assay |
| Selectivity | No significant inhibition of MTH2, NUDT5, NUDT12, NUDT14, NUDT16, dCTPase, dUTPase, and ITPA at 100 µM[1][2][3] | Human | Enzyme Assays |
Mechanism of Action
TH287 exerts its anticancer effects by selectively inhibiting the enzymatic activity of MTH1. MTH1 is a nudix hydrolase that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[5] Cancer cells, characterized by high levels of oxidative stress, are particularly dependent on MTH1 for their survival.[6]
The inhibition of MTH1 by TH287 leads to an accumulation of oxidized nucleotides within the cell. These damaged nucleotides are then incorporated into newly synthesized DNA during replication, resulting in DNA damage, activation of DNA damage response pathways, and ultimately, cancer cell death.[4][7] Studies have shown that TH287 binds to the active site of MTH1, interacting with key residues such as Asn33, Asp119, and Asp120, thereby blocking its catalytic function.[6][8]
Experimental Protocols
Synthesis of this compound
The synthesis of TH287, 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, can be achieved through a multi-step process starting from commercially available 2,4,6-trichloropyrimidine (B138864). The following protocol is based on established methodologies for the synthesis of analogous substituted diaminopyrimidines.
Step 1: Suzuki-Miyaura Cross-Coupling
In this step, the 6-position of the pyrimidine (B1678525) ring is functionalized with the 2,3-dichlorophenyl group.
-
Materials: 2,4,6-trichloropyrimidine, (2,3-dichlorophenyl)boronic acid, palladium(II) acetate (B1210297), triphenylphosphine (B44618), sodium carbonate, toluene (B28343), water.
-
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a 2:1 mixture of toluene and water, add (2,3-dichlorophenyl)boronic acid (1.1 eq) and sodium carbonate (2.5 eq).
-
Degas the mixture with argon for 20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Heat the mixture to 80°C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine.
-
Step 2: First Nucleophilic Aromatic Substitution (SNAr)
Introduction of the methylamino group at the 4-position of the pyrimidine ring.
-
Materials: 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine, methylamine (B109427) solution, isopropanol, N,N-diisopropylethylamine (DIPEA).
-
Procedure:
-
To a solution of 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine (1.0 eq) in isopropanol, add a solution of methylamine (1.2 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude material by column chromatography to yield 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine.
-
Step 3: Second Nucleophilic Aromatic Substitution (SNAr)
Introduction of the amino group at the 2-position of the pyrimidine ring.
-
Materials: 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine, aqueous ammonia (B1221849), 1,4-dioxane (B91453).
-
Procedure:
-
In a sealed tube, dissolve 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine (1.0 eq) in a mixture of aqueous ammonia (excess) and 1,4-dioxane.
-
Heat the mixture to 120°C for 24 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by preparative HPLC or crystallization to give 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287 free base).
-
Step 4: Salt Formation
Conversion of the free base to the hydrochloride salt to improve solubility and handling.
-
Materials: 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, hydrochloric acid (4M solution in 1,4-dioxane), diethyl ether.
-
Procedure:
-
Dissolve the free base in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise while stirring.
-
Continue stirring for 1 hour at room temperature.
-
Add diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Materials: Cancer cell line of interest (e.g., U2OS), complete culture medium, 96-well plates, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Conclusion
This compound is a highly potent and selective MTH1 inhibitor with demonstrated anti-cancer activity. Its mechanism of action, which involves the exploitation of the elevated oxidative stress inherent in cancer cells, represents a promising therapeutic strategy. This technical guide provides essential information for researchers working with this compound, including its chemical and biological properties, a detailed mechanism of action, and protocols for its synthesis and biological evaluation. Further investigation into the efficacy and safety of TH287 in various cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. thno.org [thno.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. DSpace [research-repository.griffith.edu.au]
An In-depth Technical Guide to the Synthesis of TH287 Hydrochloride: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, a critical component of the cellular defense mechanism against oxidative DNA damage. By inhibiting MTH1, TH287 has emerged as a promising therapeutic agent in oncology, as cancer cells are particularly vulnerable to DNA damage induced by reactive oxygen species. This technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of TH287 hydrochloride. The information presented herein is curated for professionals in drug discovery and development, offering detailed experimental protocols, structured data, and visual representations of the synthetic workflow.
This compound: An Overview
This compound is the salt form of the active pharmaceutical ingredient, which has the chemical name N-ethyl-N'-((3-(pyridin-3-yl)quinazolin-4-yl)methyl)ethane-1,2-diamine. The synthesis of this molecule is a multi-step process that involves the construction of a quinazoline (B50416) core, followed by the introduction of a diamine side chain.
Synthetic Strategy
The synthesis of this compound can be logically divided into three key stages:
-
Synthesis of the Quinazolinone Core: Preparation of 2-(pyridin-3-yl)quinazolin-4(3H)-one.
-
Activation of the Quinazoline Core: Chlorination to form the key intermediate, 4-chloro-3-(pyridin-3-yl)quinazoline.
-
Side Chain Coupling and Salt Formation: Nucleophilic substitution with N-ethyl-N'-methylethane-1,2-diamine followed by conversion to the hydrochloride salt.
This synthetic approach is illustrated in the workflow diagram below.
Figure 1: Synthetic workflow for this compound.
Starting Materials
The successful synthesis of this compound relies on the availability and purity of the following key starting materials and reagents.
| Material | Structure | Role | Notes |
| 2-Aminobenzoic Acid | Quinazoline precursor | Commercially available. | |
| Nicotinoyl Chloride | Pyridine (B92270) source | Often used as the hydrochloride salt. | |
| Phosphorus Oxychloride (POCl₃) | Chlorinating agent | Highly reactive; handle with care. | |
| N-ethyl-N'-methylethane-1,2-diamine | ![]() | Side chain precursor | May require synthesis if not commercially available. |
| Hydrochloric Acid (HCl) | N/A | Salt formation | Typically used as a solution in an organic solvent. |
Experimental Protocols
The following sections provide detailed, representative experimental protocols for each stage of the this compound synthesis.
Stage 1: Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one
This stage involves the acylation of 2-aminobenzoic acid with nicotinoyl chloride, followed by a cyclization reaction to form the quinazolinone core.
Materials:
-
2-Aminobenzoic acid
-
Nicotinoyl chloride hydrochloride
-
Pyridine
-
Acetic anhydride (B1165640)
Procedure:
-
Acylation: To a solution of 2-aminobenzoic acid (1.0 eq) in pyridine (10 vol) at 0 °C, add nicotinoyl chloride hydrochloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(nicotinamido)benzoic acid.
-
Cyclization: Reflux a suspension of 2-(nicotinamido)benzoic acid (1.0 eq) in acetic anhydride (10 vol) for 4 hours.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with cold ethanol, and dry to afford 2-(pyridin-3-yl)quinazolin-4(3H)-one as a solid.
| Parameter | Value |
| Reactant Ratio (2-Aminobenzoic acid : Nicotinoyl chloride HCl) | 1 : 1.1 |
| Reaction Time (Acylation) | 12 hours |
| Reaction Temperature (Cyclization) | Reflux |
| Typical Yield | 70-80% |
Stage 2: Synthesis of 4-chloro-3-(pyridin-3-yl)quinazoline
The quinazolinone intermediate is activated by chlorination, making it susceptible to nucleophilic attack in the subsequent step.
Materials:
-
2-(pyridin-3-yl)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10 vol).
-
Chlorination: Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure. Co-evaporate the residue with toluene (B28343) to remove residual POCl₃. Carefully quench the residue with ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-(pyridin-3-yl)quinazoline.
| Parameter | Value |
| Reactant Ratio (Quinazolinone : POCl₃) | 1 : excess |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 85-95% |
Stage 3: Synthesis of TH287 and its Hydrochloride Salt
This final stage involves the coupling of the activated quinazoline with the diamine side chain and subsequent conversion to the hydrochloride salt for improved solubility and handling.
Materials:
-
4-chloro-3-(pyridin-3-yl)quinazoline
-
N-ethyl-N'-methylethane-1,2-diamine
-
Diisopropylethylamine (DIPEA)
-
HCl in diethyl ether or dioxane
Procedure:
-
Nucleophilic Substitution: To a solution of 4-chloro-3-(pyridin-3-yl)quinazoline (1.0 eq) in acetonitrile (20 vol), add N-ethyl-N'-methylethane-1,2-diamine (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to obtain TH287 as a free base.
-
Salt Formation: Dissolve the purified TH287 free base in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
| Parameter | Value |
| Reactant Ratio (Chloroquinazoline : Diamine : DIPEA) | 1 : 1.2 : 2 |
| Reaction Time | 12 hours |
| Reaction Temperature | 60 °C |
| Typical Yield (Coupling) | 60-70% |
| Typical Yield (Salt Formation) | >95% |
MTH1 Signaling Pathway and TH287's Mechanism of Action
MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA. In cancer cells, elevated levels of reactive oxygen species (ROS) lead to an increased concentration of oxidized dNTPs. TH287 inhibits MTH1, leading to the incorporation of these damaged nucleotides into DNA, which in turn causes DNA damage and ultimately, cancer cell death.
Figure 2: MTH1 signaling pathway and the inhibitory action of TH287.
Conclusion
The synthesis of this compound is a well-defined process that relies on established organic chemistry principles. This guide provides a comprehensive framework for its preparation, from the selection of starting materials to detailed experimental protocols. A thorough understanding of the synthetic route and the underlying mechanism of action is crucial for researchers and drug development professionals working to advance MTH1 inhibitors as a novel class of anticancer therapeutics. The provided methodologies and data serve as a valuable resource for the efficient and reproducible synthesis of this promising compound.
TH287 Hydrochloride: A Comprehensive Technical Guide to its Interaction with the MTH1 Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH287 hydrochloride is a potent and selective small-molecule inhibitor of the MutT Homolog 1 (MTH1) protein, a critical enzyme in the sanitation of the cellular nucleotide pool. In the high reactive oxygen species (ROS) environment characteristic of cancer cells, the accumulation of oxidized nucleotides, such as 8-oxo-dGTP, can lead to DNA damage and subsequent cell death. MTH1 prevents this by hydrolyzing oxidized dNTPs. TH287 exploits this dependency by inhibiting MTH1, leading to an increase in the incorporation of oxidized nucleotides into the DNA of cancer cells, resulting in DNA damage and selective cancer cell killing. This technical guide provides an in-depth overview of the interaction between this compound and its target protein, MTH1, including quantitative data on its binding and cellular effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound and its Target: MTH1
This compound is a synthetic compound that has been extensively studied for its anticancer properties. Its primary molecular target is the MTH1 protein (NUDT1), a member of the Nudix hydrolase superfamily.
Mechanism of Action
TH287 binds to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized purine (B94841) nucleoside triphosphates, most notably 8-oxo-dGTP and 2-OH-dATP, into their corresponding monophosphates.[1] This inhibition leads to an accumulation of these damaged nucleotides within the cellular dNTP pool. During DNA replication, these oxidized bases can be incorporated into the newly synthesized DNA strand, leading to DNA damage, replication stress, and ultimately, apoptosis in cancer cells, which exhibit higher levels of oxidative stress compared to normal cells.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the interaction of this compound with MTH1 and its effects on cancer cells.
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (MTH1) | 0.8 nM | in vitro enzymatic assay | [1] |
| Kd | 1.97 ± 0.8 nM | U251MG glioblastoma cells | [2] |
Table 1: In Vitro Binding and Inhibitory Activity of TH287 against MTH1. IC50 represents the half-maximal inhibitory concentration, and Kd represents the equilibrium dissociation constant, a measure of binding affinity.
| Parameter | Value | Cell Line | Reference |
| CC50 | 726 nM | MT4 cells | [3] |
| CTG EC50 | 0.7 µM | U2OS cells | [4] |
Table 2: Cellular Efficacy of TH287. CC50 represents the half-maximal cytotoxic concentration, and CTG EC50 represents the half-maximal effective concentration in a CellTiter-Glo cell viability assay.
MTH1 Signaling Pathway in Cancer
The inhibition of MTH1 by this compound perturbs a critical signaling pathway in cancer cells that is linked to oxidative stress and DNA damage.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MTH1.
MTH1 Enzymatic Assay
This assay measures the ability of TH287 to inhibit the enzymatic activity of MTH1.
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
Malachite Green-based phosphate (B84403) detection reagent
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a small volume of the diluted TH287 or vehicle control (DMSO).
-
Add recombinant MTH1 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, 8-oxo-dGTP, to each well.
-
Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate released from the hydrolysis of 8-oxo-dGTP.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of TH287 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of TH287 to MTH1 in a cellular context.
Materials:
-
Cancer cell line (e.g., U2OS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heat treatment (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against MTH1 and a loading control)
Procedure:
-
Culture the chosen cancer cell line to a sufficient density.
-
Treat the cells with either this compound at a desired concentration or a vehicle control (DMSO) and incubate for a specific time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MTH1 protein in each sample by Western blotting using an anti-MTH1 antibody. Use a loading control (e.g., GAPDH) to normalize the results.
-
Quantify the band intensities and plot the fraction of soluble MTH1 as a function of temperature for both the TH287-treated and control samples. A shift in the melting curve to a higher temperature in the presence of TH287 indicates target engagement.
Immunofluorescence Staining for 53BP1 Foci
This method is used to visualize and quantify DNA double-strand breaks, a downstream consequence of MTH1 inhibition.
Materials:
-
Cancer cell line (e.g., U2OS) grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-53BP1
-
Secondary antibody: fluorescently labeled anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound or a vehicle control for a desired time (e.g., 24-48 hours).
-
Wash the cells with PBS and fix them with the fixation solution.
-
Wash with PBS and permeabilize the cells.
-
Wash with PBS and block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-53BP1 antibody diluted in blocking solution.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of 53BP1 foci per nucleus. An increase in the number of foci in TH287-treated cells indicates an increase in DNA double-strand breaks.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating MTH1 inhibitors like TH287.
Conclusion
This compound serves as a powerful tool compound for studying the role of MTH1 in cancer biology and represents a promising therapeutic strategy. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it an invaluable asset for researchers in the field of oncology and drug development. The experimental protocols and workflows detailed in this guide provide a solid foundation for the further investigation and development of MTH1 inhibitors as a novel class of anticancer agents. The continued exploration of compounds like TH287 will undoubtedly contribute to a deeper understanding of cancer cell vulnerabilities and the development of more effective and targeted cancer therapies.
References
In Vitro Cytotoxicity of TH287 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective first-in-class inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1.[1][2] MTH1 is a nucleotide pool sanitizing enzyme that prevents the incorporation of damaged nucleotides into DNA, a process crucial for the survival of cancer cells which exhibit high levels of reactive oxygen species (ROS) and subsequent nucleotide oxidation.[3][4][5] By inhibiting MTH1, TH287 introduces oxidized nucleotides into the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[3][4][6] This targeted approach makes TH287 a promising candidate for cancer therapy, exhibiting selective cytotoxicity towards cancer cells while showing considerably less toxicity to normal, non-malignant cells.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Cytotoxicity Data
The in vitro cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized in the table below.
| Cell Line | Cancer Type | Assay | Endpoint | IC50/CC50 | Reference |
| U2OS | Osteosarcoma | Cell Viability | ATP Levels | CTG EC50 = 0.7 µM | [7] |
| MT4 | T-cell leukemia | Cytotoxicity | Not Specified | CC50 = 726 nM | [7] |
| HeLa | Cervical Cancer | Tubulin Polymerization | Inhibition | IC50 > 10 µM | [6] |
| Multiple Cancer Cell Lines | Various | Cell Viability | Not Specified | Effective at 1-10 µM |
Mechanism of Action and Signaling Pathways
TH287 exerts its cytotoxic effects by inhibiting the enzymatic activity of MTH1. This inhibition leads to an accumulation of oxidized nucleotides, such as 8-oxo-dGTP, in the cellular nucleotide pool. During DNA replication, these damaged nucleotides are incorporated into the newly synthesized DNA strands, resulting in DNA lesions and the activation of the DNA Damage Response (DDR). This cascade of events ultimately triggers apoptosis, or programmed cell death.
MTH1 Inhibition and DNA Damage Induction
The following diagram illustrates the workflow from MTH1 inhibition by TH287 to the induction of DNA damage.
Caption: MTH1 inhibition by TH287 leads to the incorporation of oxidized nucleotides into DNA, triggering the DNA Damage Response.
Apoptosis Signaling Pathway
The activation of the DNA Damage Response initiates a signaling cascade that culminates in apoptosis. Key effector molecules include p53, caspases, and members of the Bcl-2 family.
Caption: Downstream signaling from the DNA Damage Response, leading to caspase-mediated apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of TH287.
-
Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (1x)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in the cell viability assay.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot for DNA Damage Markers
This protocol is for the detection of key proteins involved in the DNA damage response, such as phosphorylated H2A.X (γH2AX) and p53.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Conclusion
This compound demonstrates significant and selective in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action, centered on the inhibition of the MTH1 enzyme, leads to the accumulation of oxidized nucleotides in the DNA, triggering a DNA damage response and subsequent apoptosis. The experimental protocols provided in this guide offer a framework for the robust evaluation of TH287's cytotoxic effects and its molecular mechanism of action. Further investigation into the broader applicability of TH287 across different cancer types and its potential for combination therapies is warranted to fully elucidate its therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
TH287 Hydrochloride and its Impact on Cellular Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective small-molecule inhibitor of the enzyme MutT Homolog 1 (MTH1), also known as Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 1 (NUDT1). MTH1 plays a critical role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP. This process prevents the incorporation of damaged bases into DNA, thereby averting mutations and DNA damage.
Cancer cells, due to their dysregulated metabolism and increased production of reactive oxygen species (ROS), exhibit a heightened state of oxidative stress compared to normal cells.[1] This elevated oxidative environment leads to a greater abundance of oxidized dNTPs, making cancer cells particularly dependent on MTH1 for their survival and proliferation. Consequently, the inhibition of MTH1 by agents such as this compound presents a promising therapeutic strategy to selectively target cancer cells by exacerbating oxidative DNA damage and inducing cell death.[1]
This technical guide provides an in-depth overview of the effects of this compound on oxidative stress in cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action
This compound exerts its effects by binding to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs. This leads to an accumulation of damaged nucleotides in the cellular pool. During DNA replication, these oxidized bases can be incorporated into the newly synthesized DNA strand, leading to DNA damage, replication stress, and ultimately, cell death, often through apoptosis. The selectivity of this approach stems from the higher intrinsic oxidative stress and greater reliance on MTH1 in cancer cells.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and other MTH1 inhibitors on various cellular parameters related to oxidative stress.
Table 1: In Vitro Potency of MTH1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | MTH1 | 0.8 | - | Biochemical Assay | [2] |
| TH287 | MTH1 | 5.0 | U2OS | Biochemical Assay | [3] |
Table 2: Effect of MTH1 Inhibition on Cell Viability
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| TH287 | U2OS | ~1 | Cell Viability Assay | - |
| TH1579 (related MTH1 inhibitor) | HL-60 | 0.02 ± 0.003 | Resazurin Assay | - |
| TH1579 (related MTH1 inhibitor) | MOLM-13 | 0.03 ± 0.005 | Resazurin Assay | - |
Table 3: Induction of Reactive Oxygen Species (ROS)
| Treatment | Cell Line | Fold Increase in ROS | Assay | Reference |
| TH287 + Doxorubicin (in nanomicelles) | CAL-27 | Significant increase | DCFH-DA | [4] |
| 10-HDA (ROS-inducing agent) | A549 | ~1.7-fold | DCF-DA | - |
Table 4: Induction of DNA Damage and Apoptosis by MTH1 Inhibition
| Compound | Cell Line | Effect | Assay | Reference |
| TH287 | H23 | Increased oxidative DNA damage | - | [3] |
| TH287 | H23, H522 | Induction of apoptosis | - | [3] |
| TH287 + Doxorubicin | CAL-27 | Enhanced apoptosis | - | [4] |
| MTH1 knockdown | Lung cancer cells | Increased oxidatively damaged DNA | - | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effect of this compound on oxidative stress in cells.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., U2OS osteosarcoma, H23 non-small cell lung cancer, CAL-27 tongue squamous cell carcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in fresh culture medium immediately before use.
Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is commonly used to measure intracellular ROS levels.
-
Principle: DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of DCF-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
-
Assessment of DNA Damage (Comet Assay)
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks.
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lyse the cells by immersing the slides in a high-salt lysis buffer.
-
Perform electrophoresis in an alkaline buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., by measuring the tail moment or the percentage of DNA in the tail).
-
Analysis of Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify apoptosis.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Figure 1: Mechanism of action of this compound in cancer cells.
Figure 2: General experimental workflow for assessing the effects of TH287.
Conclusion
This compound represents a targeted therapeutic agent that exploits the inherent oxidative stress in cancer cells. By inhibiting the MTH1 enzyme, TH287 leads to the accumulation of oxidized nucleotides, resulting in increased DNA damage and subsequent cell death, primarily through apoptosis. The PI3K/AKT signaling pathway appears to be involved in mediating these effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of TH287 and other MTH1 inhibitors as promising anti-cancer agents. Further research is warranted to fully elucidate the intricate molecular mechanisms and to identify patient populations that would most benefit from this therapeutic strategy.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA damage/repair cascade in glioblastoma cell lines after chemotherapeutic agent treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTH1 Inhibitor TH287 Suppresses Gastric Cancer Development Through the Regulation of PI3K/AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for TH287 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, a critical component of the cellular machinery that prevents the incorporation of damaged nucleotides into DNA.[1] In cancer cells, which often exhibit high levels of reactive oxygen species (ROS) and subsequent nucleotide oxidation, MTH1 plays a crucial role in maintaining genomic integrity. Inhibition of MTH1 by TH287 leads to the accumulation of oxidized nucleotides in the dNTP pool, their incorporation into DNA during replication, and subsequent DNA damage, ultimately resulting in cancer cell death.[2] These application notes provide detailed protocols for the dosage and administration of this compound in mice for preclinical research, based on available data for TH287 and its closely related analog, TH588.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog TH588 in mice.
Table 1: Pharmacokinetic Parameters of TH287 in Mice
| Parameter | Value | Administration Route | Dosage | Mouse Strain | Reference |
| Cmax | 0.82 µM | Intraperitoneal (i.p.) | 5 mg/kg | Not Specified | [3] |
| tmax | 0.5 h | Intraperitoneal (i.p.) | 5 mg/kg | Not Specified | [3] |
| Half-life (T1/2) | ≤3.5 h | Various | Not Specified | Not Specified | [3] |
Table 2: In Vivo Efficacy Study Parameters for the MTH1 Inhibitor TH588 (TH287 Analog) in a Xenograft Mouse Model
| Parameter | Description | Reference |
| Mouse Strain | 5-6 week old female SCID mice | [4] |
| Cancer Cell Line | SW480 colorectal adenocarcinoma | [4] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| Dosage | 30 mg/kg | [4] |
| Administration Route | Subcutaneous (s.c.) | [4] |
| Dosing Schedule | Once daily | [4] |
| Tumor Implantation | 5 x 10^6 cells in a 1:1 mixture of media and Matrigel, injected subcutaneously | [4] |
| Treatment Start | When tumors reach an average volume of 100-200 mm³ | [4] |
| Monitoring | Tumor volume measured with calipers every 2-3 days | [4] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following intraperitoneal administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or a solution containing DMSO, PEG300, and Tween-80)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS equipment for bioanalysis
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For administration, dilute the stock solution with the appropriate vehicle to achieve the final desired concentration for a 5 mg/kg dose. The final injection volume should not exceed 10 mL/kg.
-
Animal Dosing: Administer a single 5 mg/kg dose of the this compound solution to each mouse via intraperitoneal injection.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at various time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.
-
Plasma Preparation: Immediately process the blood samples to separate the plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of TH287 in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, AUC (Area Under the Curve), and half-life (T1/2) using appropriate software.
Protocol 2: In Vivo Antitumor Efficacy of MTH1 Inhibition in a Xenograft Mouse Model (Based on TH588 Protocol)
Objective: To evaluate the antitumor efficacy of this compound in a human cancer xenograft mouse model. This protocol is adapted from studies using the closely related MTH1 inhibitor, TH588.[4]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
5-6 week old female immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line (e.g., SW480 colorectal adenocarcinoma)
-
Cell culture medium and supplements
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once the tumors reach an average volume of 100-200 mm³, randomize the mice into a vehicle control group and a TH287 treatment group (n=8-10 mice per group).
-
Prepare the this compound dosing solution in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Administer the TH287 solution or vehicle control to the respective groups once daily via subcutaneous injection.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Visualizations
Caption: Experimental workflow for an in vivo efficacy study of TH287.
Caption: Signaling pathway of MTH1 inhibition by TH287 in cancer cells.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of method for TH588 and TH287, potent MTH1 inhibitors and new anti-cancer agents, for pharmacokinetic studies in mice plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of TH287 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective inhibitor of the human MutT Homolog 1 (MTH1) enzyme, also known as NUDT1, with an IC50 value of 0.8 nM.[1][2][3][4] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA.[5][6] Cancer cells exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized dNTPs.[7] By inhibiting MTH1, TH287 allows these damaged nucleotides to be incorporated into DNA, resulting in DNA damage, and subsequent cell death in cancer cells, while showing considerably less toxicity towards normal, non-malignant cells.[3][4][8] This selective action makes TH287 and its hydrochloride salt valuable tools in cancer research and potential therapeutic agents.[1][2][9]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo experimental applications.
This compound: Quantitative Data Summary
A summary of the physicochemical properties and biological activity of TH287 and its hydrochloride salt is presented below.
| Property | Value | Source(s) |
| Chemical Name | 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine hydrochloride | [10] |
| Molecular Formula | C₁₁H₁₀Cl₂N₄·HCl | [3] |
| Molecular Weight | 305.59 g/mol | [3] |
| IC50 (MTH1) | 0.8 nM | [1][2][4] |
| Solubility (as HCl salt) | DMSO: 5 mg/mL (clear with warming) | [10] |
| Solubility (as free base) | DMSO: up to 53 mg/mL (196.93 mM) | [4] |
| DMF: 25 mg/mL | [11] | |
| Ethanol: 2-10 mg/mL | [4][11] | |
| Water: Insoluble | [4] | |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1][4] |
Signaling Pathway of MTH1 Inhibition by TH287
The diagram below illustrates the mechanism by which TH287 induces cancer cell death through the inhibition of the MTH1 enzyme.
Caption: Mechanism of TH287 action in cancer cells.
Experimental Protocols
4.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound, which can be used for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder (MW: 305.59 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.06 mg of the compound.
-
Calculation: Volume (L) x Molarity (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 305.59 g/mol = 0.00306 g = 3.06 mg
-
-
Solubilization: Add the weighed this compound powder to a sterile vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If precipitation is observed, gentle warming in a water bath (37°C) and/or sonication can aid dissolution.[1] Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][4]
4.2. Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the primary DMSO stock solution into an appropriate cell culture medium for use in cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in the complete cell culture medium. For example, to make a 100 µM intermediate stock, add 10 µL of the 10 mM stock to 990 µL of medium (1:100 dilution). This minimizes the final concentration of DMSO in the culture.
-
Final Dilution: Add the required volume of the intermediate stock solution to the cell culture plates to achieve the desired final experimental concentrations (e.g., 1-10 µM).[1] Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the specific cell line used (typically ≤ 0.5%).
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a set of wells.
Workflow for Stock Solution Preparation and Use
The following diagram outlines the general workflow from receiving the powdered compound to its application in cellular assays.
Caption: Workflow for preparing and using TH287 HCl.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder and solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of all waste materials in accordance with institutional, local, and national regulations for chemical waste.
-
Stability: While the hydrochloride salt form generally offers improved stability and solubility over the free base, be aware that some hydrochloride salts can be unstable in air over time.[12] For maximum reproducibility, use freshly prepared solutions or properly stored aliquots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound ≥98% (HPLC) | 1609960-30-6 [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TH287 Hydrochloride Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to TH287 hydrochloride, a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme. This document includes detailed protocols for key experiments to assess cellular response to TH287 treatment and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that targets MTH1, an enzyme responsible for sanitizing the cellular deoxynucleoside triphosphate (dNTP) pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP. Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides. By inhibiting MTH1, TH287 prevents the removal of these damaged precursors, leading to their incorporation into DNA during replication. This incorporation results in DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This mechanism of action makes MTH1 a promising therapeutic target, and TH287 serves as a critical tool for investigating its role in cancer biology.
Cell Lines Sensitive to this compound
Several cancer cell lines have demonstrated sensitivity to this compound treatment. The table below summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |
| U2OS | Osteosarcoma | Not explicitly quantified, but shown to be effectively killed by 1-10 µM. | [1] |
| SW480 | Colon Cancer | EC50: 3 | [1] |
| CAL-27 | Tongue Squamous Cell Carcinoma | Sensitive to TH287, but specific IC50 not provided in the search results. | |
| Gastric Cancer Cells | Gastric Cancer | TH287 exerts anticancer effects. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Lung Cancer | MTH1 inhibition is a potential therapeutic strategy. | [1] |
| Thyroid Cancer Cells | Thyroid Cancer | MTH1 inhibition is a potential therapeutic strategy. |
Signaling Pathway of TH287 Action
TH287's primary mechanism of action is the inhibition of MTH1, which disrupts the sanitation of the dNTP pool, leading to DNA damage and apoptosis. This process is particularly effective in cancer cells with high levels of oncogenic signaling, such as those with activating KRAS mutations, which are known to increase ROS levels. The inhibition of MTH1 can also impact downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival.
References
Application Notes and Protocols: U2OS Cell Line Response to TH287 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human osteosarcoma cell line, U2OS, is a widely utilized model system in cancer research for investigating tumorigenesis, cell cycle regulation, and cellular responses to therapeutic agents. TH287 hydrochloride is a potent and selective small-molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme. MTH1 plays a crucial role in sanitizing the oxidized nucleotide pool, thereby preventing the incorporation of damaged bases into DNA and mitigating oxidative stress-induced cell death. Cancer cells, often characterized by a high production of reactive oxygen species (ROS), are particularly dependent on MTH1 for their survival. Inhibition of MTH1 by TH287 has been shown to induce DNA damage and selectively kill cancer cells, making it a promising therapeutic strategy.[1][2]
These application notes provide a comprehensive overview of the effects of this compound on the U2OS cell line, including quantitative data on cell viability and protocols for key experimental procedures to assess cellular responses.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of MTH1. This inhibition leads to an accumulation of oxidized nucleotides within the cell. During DNA replication, these damaged nucleotides are incorporated into the newly synthesized DNA strands, leading to DNA lesions and the activation of DNA damage response pathways. Ultimately, this accumulation of DNA damage can trigger cell cycle arrest and apoptosis.[1][2] Furthermore, studies in other cancer cell lines suggest that the anti-cancer effects of TH287 can be mediated through the modulation of pro-survival signaling pathways, such as the PI3K/AKT pathway.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound and related MTH1 inhibitors on U2OS cells.
Table 1: Cell Viability of U2OS Cells Treated with this compound
| Compound | Assay | Cell Line | Duration | EC50 (µM) |
| TH287 | CellTiter-Glo | U2OS | 3 days | 0.7[1] |
Table 2: Apoptotic Effect of MTH1 Inhibition in U2OS Cells
| Compound | Concentration (µM) | Duration | % Cells in Sub-G1 (Apoptosis) | Fold Increase vs. Control |
| Control | - | 48 hours | 8% | - |
| TH1579 | 2 | 48 hours | 69%[3] | 8.6 |
| TH1579 | 8 | 48 hours | 67%[3] | 8.4 |
Note: Data for TH1579, a potent MTH1 inhibitor, is presented as an illustrative example of the expected apoptotic response to MTH1 inhibition in U2OS cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
U2OS Cell Culture
Materials:
-
U2OS cell line (ATCC® HTB-96™)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
6-well, 24-well, or 96-well plates
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of U2OS cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension. Centrifuge and resuspend the cells in fresh medium for plating into new flasks at a 1:3 to 1:6 split ratio.
Cell Viability Assay (MTT Assay)
Materials:
-
U2OS cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the diluted drug solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
U2OS cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
U2OS cells
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for PI3K/AKT Pathway
Materials:
-
U2OS cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Cell Treatment and Lysis: Treat U2OS cells with this compound. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence reagent.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates potent anti-proliferative activity against the U2OS osteosarcoma cell line. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this MTH1 inhibitor. Further investigation into the precise effects on apoptosis, cell cycle progression, and the PI3K/AKT signaling pathway in U2OS cells will provide a more complete understanding of its therapeutic potential.
References
- 1. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of TH287 Hydrochloride: Application Notes and Protocols for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective small-molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme. MTH1 plays a critical role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP. In cancer cells, which often exhibit high levels of reactive oxygen species (ROS), MTH1 is crucial for preventing the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and subsequent cell death. Inhibition of MTH1 by TH287 leads to an accumulation of oxidized nucleotides in the dNTP pool, their incorporation into DNA during replication, and consequent DNA damage, ultimately triggering apoptosis in cancer cells. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound in preclinical cancer models.
Mechanism of Action
TH287 inhibits the enzymatic activity of MTH1. This inhibition leads to the accumulation of oxidized nucleotides, which are then incorporated into the DNA of cancer cells. This incorporation results in DNA damage, activating DNA damage response pathways, and can ultimately lead to apoptosis and a reduction in tumor growth.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the closely related MTH1 inhibitor, TH588.
Table 1: In Vitro Potency of TH287
| Parameter | Value | Reference |
| MTH1 IC₅₀ | 0.8 nM | [Gad H, et al. Nature. 2014] |
Table 2: Pharmacokinetic Parameters of TH287 in Mice
| Parameter | Route | Value |
| Half-life (T₁₂) | IV | ≤3.5 h |
| Max. Concentration (Cₘₐₓ) | IV | 0.82 - 338 µM |
Pharmacokinetic data is based on studies with TH287 and the related compound TH588 and may vary depending on the formulation and animal strain.
Table 3: In Vivo Efficacy of a Related MTH1 Inhibitor (TH588) in a Colorectal Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Dosage | Tumor Growth Inhibition |
| SCID Mice | SW480 | TH588 | 30 mg/kg, s.c., daily | Significant |
This data for TH588 provides a strong rationale for similar in vivo efficacy studies with TH287.[2]
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model for In Vivo Efficacy Assessment
This protocol is adapted from established methods for MTH1 inhibitors and provides a framework for evaluating the anti-tumor activity of this compound.[2]
1. Cell Culture and Animal Model
-
Cell Line: SW480 human colorectal adenocarcinoma cells are a suitable model. Cells should be cultured in an appropriate medium (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, 5-6 weeks old, are recommended. Acclimatize the animals for at least one week before the experiment.
2. Tumor Implantation
-
Harvest SW480 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
4. Formulation and Administration of this compound
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For administration, dilute the stock solution in a sterile vehicle such as saline or a solution containing PEG300, Tween 80, and dextrose. The final concentration of DMSO should be minimized.
-
Dosage and Administration: Based on related compounds, a starting dose in the range of 10-50 mg/kg administered daily via subcutaneous or intraperitoneal injection is a reasonable starting point. Dose-response studies are recommended to determine the optimal dose. The vehicle alone should be administered to the control group.
5. Efficacy Evaluation
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
Protocol 2: Pharmacodynamic Marker Analysis in Tumor Tissue
To confirm the mechanism of action of TH287 in vivo, it is essential to analyze pharmacodynamic markers of DNA damage in tumor tissues.
1. Immunohistochemistry (IHC) for γH2AX and 53BP1
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin (B1166041). Section the paraffin blocks into 4-5 µm thick slices.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies against γH2AX and 53BP1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
-
Analysis: Quantify the staining intensity and the percentage of positive cells to assess the level of DNA damage.
2. Western Blot for p53 and Phospho-p53
-
Protein Extraction: Homogenize snap-frozen tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p53 and phospho-p53 (e.g., Ser15). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Conclusion
This compound is a promising anti-cancer agent that targets the MTH1 enzyme, leading to DNA damage and apoptosis in cancer cells. The protocols outlined in these application notes provide a robust framework for conducting in vivo efficacy studies and for confirming the mechanism of action of TH287 in preclinical models. Careful execution of these experiments will be crucial in evaluating the therapeutic potential of this novel MTH1 inhibitor.
References
Application Notes and Protocols for Preclinical Evaluation of TH287 Hydrochloride in a Xenograft Model
Disclaimer: The compound "TH287 hydrochloride" is not found in publicly available scientific literature. The following application notes and protocols are provided as a representative template for the preclinical evaluation of a hypothetical small molecule inhibitor in a standard subcutaneous xenograft model. The experimental details, including the cell line, dosage, and mechanism, are illustrative and should be adapted based on the specific characteristics of the actual compound being tested.
Introduction
Xenograft models are a cornerstone of in vivo cancer research, enabling the assessment of novel therapeutic agents in a living system that recapitulates aspects of human tumor growth. This document outlines the procedures for evaluating the anti-tumor efficacy of this compound, a hypothetical inhibitor of the MAPK/ERK signaling pathway, in a subcutaneous tumor xenograft model. The protocols provided herein cover cell line preparation, tumor implantation, drug administration, efficacy monitoring, and data analysis, providing a framework for researchers in drug development.
Hypothetical Mechanism of Action: MAPK/ERK Pathway Inhibition
This compound is postulated to be a potent and selective inhibitor of MEK1/2, key kinases in the Ras-Raf-MEK-ERK signaling cascade. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting this pathway, this compound is expected to suppress tumor growth.
Figure 1: Postulated mechanism of this compound targeting the MAPK/ERK pathway.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: A375 (human malignant melanoma), known to have a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting and Viability: Centrifuge cells, resuspend in PBS, and count using a hemocytometer or automated cell counter. Ensure viability is >95% via Trypan Blue exclusion.
-
Final Preparation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL for injection. Keep on ice.
Animal Handling and Xenograft Implantation
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week prior to the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ A375 cells) subcutaneously into the right flank.
-
Monitor animals daily for recovery and tumor appearance.
-
Drug Formulation and Administration
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 10% Kolliphor® EL, and 85% Saline.
-
This compound Formulation:
-
Based on the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse receiving 200 µL).
-
Dissolve this compound powder first in DMSO.
-
Add Kolliphor® EL and vortex thoroughly.
-
Add saline dropwise while vortexing to prevent precipitation. Prepare fresh daily.
-
-
Administration: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Administer the formulation via oral gavage (PO) once daily (QD).
Efficacy Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
Endpoint Criteria: The study may be terminated when the mean tumor volume in the vehicle group reaches approximately 2000 mm³ or at a pre-determined time point (e.g., 21 days). Euthanize individual animals if tumors become ulcerated or if body weight loss exceeds 20%.
Figure 2: Standard experimental workflow for a xenograft efficacy study.
Data Presentation and Analysis
Efficacy is primarily determined by Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT = (Mean tumor volume of the treated group at endpoint) - (Mean tumor volume of the treated group at day 0)
-
ΔC = (Mean tumor volume of the vehicle control group at endpoint) - (Mean tumor volume of the vehicle control group at day 0)
The results of the study should be summarized in a clear, tabular format.
Table 1: Illustrative Efficacy and Tolerability Data for this compound
| Treatment Group | Dose (mg/kg) | Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Change in Body Weight (%) |
| Vehicle | 0 | QD, PO | 1850 ± 210 | - | -1.5 |
| TH287 HCl | 10 | QD, PO | 980 ± 155 | 51.2 | -3.0 |
| TH287 HCl | 25 | QD, PO | 450 ± 98 | 82.3 | -5.8 |
| TH287 HCl | 50 | QD, PO | 210 ± 65 | 96.5 | -12.1 |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion
This document provides a comprehensive, albeit representative, protocol for assessing the in vivo efficacy of this compound. Based on the illustrative data, this compound demonstrates dose-dependent anti-tumor activity in an A375 xenograft model, with significant tumor growth inhibition at doses of 25 mg/kg and higher. The observed body weight loss suggests that tolerability should be closely monitored, particularly at higher dose levels. These foundational methods can be adapted for various small molecule inhibitors to generate the robust in vivo data required for preclinical drug development programs.
TH287 Hydrochloride: Inducing Apoptosis in Cancer Cells for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective small-molecule inhibitor of the human MutT homolog 1 (MTH1) enzyme, also known as NUDT1.[1] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA. Cancer cells often exhibit high levels of reactive oxygen species (ROS) and are more reliant on MTH1 for survival compared to normal cells. By inhibiting MTH1, TH287 leads to the accumulation of damaged nucleotides in the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). These characteristics make this compound a valuable tool for in vitro cancer research and a potential candidate for anticancer therapy development.
This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cell lines. It includes quantitative data on its efficacy, step-by-step experimental procedures, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The efficacy of this compound in inhibiting cell proliferation varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U2OS | Osteosarcoma | 0.005 | [1] |
| MCF-7 | Breast Cancer | 3.55 ± 0.27 | [2] |
Quantitative Analysis of Apoptosis Induction
Treatment with TH287, particularly when combined with other agents in delivery systems, has been shown to effectively induce apoptosis. In a study on CAL-27 human tongue squamous cell carcinoma cells, a pH-sensitive polymeric delivery system co-delivering TH287 (1.2 µg/mL) and Doxorubicin (1.6 µg/mL) for 48 hours resulted in 65.44% of cells undergoing apoptosis (early and late).[3] This highlights the potential of TH287 in combination therapies to enhance apoptotic induction.
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of action of this compound is the inhibition of the MTH1 enzyme. This initiates a cascade of events culminating in apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
A typical workflow for investigating this compound-induced apoptosis involves cell culture, treatment, and subsequent analysis using various apoptosis assays.
Caption: General experimental workflow for studying TH287-induced apoptosis.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Use appropriate cancer cell lines (e.g., U2OS, MCF-7). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells in multi-well plates at a suitable density to ensure they are in the exponential growth phase at the time of treatment. Once the cells have adhered (for adherent cell lines), replace the medium with a fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (provided in the kit)
-
-
Procedure:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Reagents:
-
Caspase-Glo® 3/7 Assay System
-
White-walled multi-well plates suitable for luminescence reading
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above. Include appropriate controls (untreated cells, vehicle control, and a positive control for apoptosis).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
4. Western Blot Analysis for PARP and Cleaved Caspase-3
Western blotting can be used to detect the cleavage of PARP and pro-caspase-3, which are hallmarks of apoptosis.
-
Reagents:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
After treatment, harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system. A decrease in the full-length PARP (116 kDa) band and an increase in the cleaved PARP (89 kDa) fragment indicate apoptosis. Similarly, a decrease in pro-caspase-3 and an increase in cleaved caspase-3 indicate caspase activation.
-
Conclusion
This compound is a valuable research tool for inducing apoptosis in cancer cells in vitro. Its specific mechanism of action through MTH1 inhibition provides a targeted approach to study cancer cell vulnerabilities. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this compound in their apoptosis studies and contribute to the development of novel cancer therapies.
References
Application Notes and Protocols for Flow Cytometry Analysis Following TH287 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective first-in-class inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1.[1] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), preventing their incorporation into DNA. Cancer cells often exhibit a state of elevated oxidative stress, leading to an increased pool of oxidized dNTPs. Consequently, cancer cells become highly dependent on MTH1 for survival to mitigate DNA damage.[2] By inhibiting MTH1, TH287 selectively induces DNA damage in cancer cells, leading to apoptosis and cell cycle arrest, making it a promising therapeutic agent in oncology.[3]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. This powerful technique allows for the rapid, quantitative analysis of individual cells within a heterogeneous population. Key cellular processes that can be interrogated by flow cytometry following TH287 treatment include apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). These application notes provide detailed protocols for the analysis of these phenomena.
Mechanism of Action of this compound
TH287 binds to the active site of the MTH1 enzyme, inhibiting its ability to hydrolyze oxidized purine (B94841) nucleoside triphosphates such as 8-oxo-dGTP.[2] In cancer cells, which have a high level of endogenous ROS, this inhibition leads to an accumulation of oxidized nucleotides in the dNTP pool. During DNA replication, these damaged nucleotides are incorporated into the newly synthesized DNA strands. The presence of these lesions in the DNA triggers DNA damage response pathways, which, if the damage is too extensive to be repaired, ultimately leads to the induction of apoptosis and cell cycle arrest.[2][3]
dot graph TH287_Mechanism_of_Action { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; dNTPs [label="dNTP Pool", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_dNTPs [label="Oxidized dNTPs\n(e.g., 8-oxo-dGTP)", fillcolor="#FBBC05", fontcolor="#202124"]; MTH1 [label="MTH1 Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; TH287 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_rep [label="DNA Replication", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ROS -> dNTPs [label="Oxidation"]; dNTPs -> ox_dNTPs; ox_dNTPs -> MTH1 [label="Hydrolysis"]; MTH1 -> dNTPs; TH287 -> MTH1 [arrowhead=tee, label="Inhibition", fontcolor="#EA4335"]; ox_dNTPs -> DNA_rep [label="Incorporation"]; DNA_rep -> DNA_damage; DNA_damage -> Cell_Cycle_Arrest; DNA_damage -> Apoptosis; } Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound and other MTH1 inhibitors on cancer cells, as analyzed by flow cytometry.
Table 1: Induction of Apoptosis by this compound
| Cell Line | Treatment | Duration | Apoptotic Cells (%) | Reference |
| CAL-27 | TH287 (1.2 µg/mL) in HPAH-DOX micelles | 48 hours | 65.44 | [4] |
| H23 | TH287 | - | Induced | [5] |
| H522 | TH287 | - | Induced | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HT1080 | Control (DMSO) | 24 hours | 62.1 ± 1.4 | - | 18.5 ± 2.1 | |
| HT1080 | TH287 (10 µM) | 24 hours | 54.1 ± 0.5 | - | 26.8 ± 0.6 | [6] |
| HeLa | TH287 | 24 hours | - | - | Increased |
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound
| Cell Line | Treatment | Duration | Method | Outcome | Reference |
| HT1080 | TH287 (10 µM) | 24 hours | DCFH-DA | Increased intracellular ROS levels | [6] |
| HT1080 | TH287 (10 µM) | 24 hours | DHE | Increased superoxide (B77818) levels | [6] |
| HT1080 | TH287 (10 µM) | 24 hours | MitoSOX | Increased mitochondrial superoxide levels | [6] |
| NB4 & A3 | TH1579 (400 nM)* | 18 hours | H2DCFA | Significantly elevated ROS | [7] |
*TH1579 is another potent MTH1 inhibitor.
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and ROS in cancer cells treated with this compound.
dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture and Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; th287_treatment [label="this compound\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; cell_harvesting [label="Cell Harvesting", fillcolor="#F1F3F4", fontcolor="#202124"]; staining [label="Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="Flow Cytometry\nAcquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> th287_treatment; th287_treatment -> cell_harvesting; cell_harvesting -> staining; staining -> flow_cytometry; flow_cytometry -> data_analysis; data_analysis -> end; } Caption: General experimental workflow.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., CAL-27, U2OS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI for compensation and to set the quadrants.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HT1080, HeLa)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol measures the intracellular levels of ROS.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HT1080)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Staining and Treatment:
-
After the desired treatment duration with this compound, remove the medium.
-
Wash the cells once with serum-free medium.
-
Add DCFH-DA (final concentration 5-10 µM) diluted in serum-free medium to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells as described in Protocol 1.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples immediately on a flow cytometer, exciting at 488 nm and detecting emission at ~525 nm.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by measuring the mean fluorescence intensity (MFI) or the percentage of DCF-positive cells.
-
Logical Relationships of Expected Outcomes
dot graph Logical_Relationships { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes TH287 [label="this compound\nTreatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTH1_inhibition [label="MTH1 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; oxidized_dNTPs [label="Increased Oxidized\ndNTP Incorporation", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_increase [label="Increased ROS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Increased Apoptosis\n(Annexin V+/PI+/-)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="Cell Cycle Arrest\n(G2/M Increase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges TH287 -> MTH1_inhibition; MTH1_inhibition -> oxidized_dNTPs; oxidized_dNTPs -> DNA_damage; DNA_damage -> ROS_increase; DNA_damage -> apoptosis; DNA_damage -> cell_cycle_arrest; } Caption: Expected outcomes of TH287 treatment.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and incubation times for your system. Always include appropriate controls in your experiments for valid data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Western Blot Analysis of DNA Damage Markers Following TH287 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH287 hydrochloride is a potent and selective inhibitor of the MTH1 (MutT Homolog 1) enzyme.[1][2] MTH1 is a critical component of the cellular antioxidant defense system, responsible for sanitizing the pool of deoxynucleoside triphosphates (dNTPs) by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP.[3] Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), leading to a greater reliance on MTH1 to prevent the incorporation of oxidized nucleotides into DNA and subsequent DNA damage.[4][5] By inhibiting MTH1, TH287 allows for the incorporation of these damaged nucleotides during DNA replication, leading to DNA strand breaks and the activation of the DNA damage response (DDR), ultimately inducing apoptosis in cancer cells.[5][6] This makes TH287 a promising agent in cancer therapy.
Western blotting is a fundamental technique to assess the induction of the DNA damage response pathway. Key protein markers that indicate DNA damage include the phosphorylated form of histone H2AX (γH2AX) and the cleavage of Poly (ADP-ribose) polymerase (PARP). γH2AX is an early marker for DNA double-strand breaks, while the cleavage of PARP by caspases is a hallmark of apoptosis. This document provides detailed protocols for utilizing this compound to induce DNA damage in cancer cell lines and subsequently detect these markers using Western blot analysis.
MTH1 Inhibition and DNA Damage Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound, leading to DNA damage and apoptosis.
Caption: Mechanism of TH287-induced DNA damage and apoptosis.
Application Notes
-
Cell Line Selection: Cancer cell lines with high basal levels of ROS are generally more sensitive to MTH1 inhibitors. It is advisable to screen several cell lines to determine the most responsive model for your studies.
-
This compound Concentration and Treatment Time: The optimal concentration and incubation time for TH287 will vary depending on the cell line. A dose-response and time-course experiment is recommended to determine the EC50 for DNA damage induction. Based on available literature, concentrations in the low micromolar range (e.g., 1-10 µM) for 24-48 hours are a good starting point.
-
Positive Controls: To ensure the Western blot procedure is working correctly, include a positive control for DNA damage. Common positive controls include treating cells with etoposide, doxorubicin, or exposing them to UV radiation.
-
Loading Controls: It is essential to use a loading control to normalize the levels of target proteins. GAPDH and β-actin are commonly used housekeeping proteins for this purpose.
-
Antibody Selection: Use antibodies that are validated for Western blotting and specific for the target proteins (γH2AX and cleaved PARP). Refer to the manufacturer's datasheet for recommended dilutions and incubation conditions.
Experimental Workflow
The diagram below outlines the general workflow for the Western blot analysis of DNA damage markers following TH287 treatment.
Caption: Workflow for Western blot analysis of DNA damage markers.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect γH2AX and cleaved PARP in cancer cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed the cancer cell line of choice in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of TH287 (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for DNA damage.
2. Cell Lysis and Protein Extraction:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, confirm the efficiency by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-γH2AX (1:1000)
-
Rabbit anti-cleaved PARP (1:1000)
-
Mouse anti-GAPDH (1:5000)
-
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Data Presentation
The following table provides a representative example of quantitative data that could be obtained from a Western blot experiment analyzing the dose-dependent effects of this compound on DNA damage markers in a cancer cell line.
| TH287 Concentration (µM) | γH2AX (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 2.5 | 1.8 |
| 5 | 6.2 | 4.5 |
| 10 | 11.8 | 9.7 |
| Positive Control (Etoposide) | 15.3 | 12.1 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions and cell line used.
References
- 1. TH287,TH-287|MTH1 inhibitor|DC CHEMIMICALS [dcchemicals.com]
- 2. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
Assaying MTH1 Inhibition in Cells with TH287 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTH1 (MutT Homolog 1), also known as NUDT1 (Nudix Hydrolase 1), is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool. Specifically, MTH1 hydrolyzes oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA. Cancer cells often exhibit a state of elevated oxidative stress, leading to an increased reliance on MTH1 to maintain genomic integrity and support proliferation. This dependency makes MTH1 an attractive therapeutic target in oncology.
TH287 hydrochloride is a potent and selective first-in-class inhibitor of MTH1. By inhibiting MTH1, TH287 leads to the incorporation of oxidized nucleotides into the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis. This document provides detailed application notes and protocols for assaying the cellular effects of MTH1 inhibition by this compound.
Mechanism of Action of TH287
TH287 binds to the active site of the MTH1 protein, preventing it from hydrolyzing oxidized dNTPs. This leads to an accumulation of damaged nucleotides in the cellular pool. During DNA replication, these oxidized nucleotides are incorporated into the newly synthesized DNA strands, causing DNA lesions and triggering a DNA damage response, which can ultimately lead to cancer cell death.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| MTH1 Enzymatic IC50 | 0.8 nM | [1] |
| MTH1 Enzymatic IC50 (alternative) | 5.0 nM | [2] |
| Cell Line | Cancer Type | Cell Viability IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 0.7 | [3] |
| Various Cancer Cell Lines | - | 0.8 - 3.06 | [1] |
| Primary/Immortalized Cells | Non-cancerous | ≥20 | [1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of TH287 or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the TH287 concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against MTH1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to confluency and treat with a saturating concentration of TH287 or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the levels of soluble MTH1 in each sample by Western blotting using an anti-MTH1 antibody.
-
Quantify the band intensities and plot the normalized MTH1 signal against the temperature to generate melting curves. A rightward shift in the melting curve for the TH287-treated sample indicates thermal stabilization and target engagement.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Seed cells in a suitable format (e.g., 6-well plate for flow cytometry or black-walled 96-well plate for plate reader) and allow them to adhere.
-
Treat cells with TH287 or vehicle (DMSO) for the desired time.
-
Wash the cells with HBSS.
-
Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
For flow cytometry, trypsinize and resuspend the cells in HBSS. For a plate reader, add fresh HBSS to the wells.
-
Measure the fluorescence intensity using a flow cytometer (e.g., FITC channel) or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
An increase in fluorescence intensity in TH287-treated cells compared to the control indicates an increase in intracellular ROS levels.
DNA Damage Assays
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Workflow:
Materials:
-
Comet assay kit (containing slides, low melting point agarose, lysis solution, etc.)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
DNA staining dye (e.g., SYBR® Green)
-
Image analysis software
Protocol:
-
Treat cells with TH287 or vehicle (DMSO) for the desired duration.
-
Harvest the cells and resuspend them in PBS at a concentration of ~1x10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose and pipette onto a comet slide. Allow to solidify.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage using image analysis software to measure parameters such as the percentage of DNA in the comet tail.
This method detects DNA double-strand breaks (DSBs) by staining for the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs.
Workflow:
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with TH287 or vehicle (DMSO) for the desired time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci in TH287-treated cells indicates an increase in DNA double-strand breaks.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the cellular effects of the MTH1 inhibitor this compound. By employing these assays, researchers can effectively assess target engagement, determine cytotoxic efficacy, and elucidate the downstream mechanisms of action, including the induction of oxidative stress and DNA damage. These methods are essential tools for the preclinical evaluation of MTH1 inhibitors and for advancing our understanding of their therapeutic potential in cancer treatment.
References
Application Notes and Protocols for the Purification of Synthesized TH287 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of the synthesized MTH1 inhibitor, TH287, and its subsequent conversion to the hydrochloride salt. TH287 (6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine) is a potent and selective inhibitor of the NUDT1 (MTH1) enzyme, a critical component in the sanitation of the oxidized nucleotide pool in cancer cells. The protocols outlined below describe standard laboratory techniques for the purification of the crude, synthesized free base via silica (B1680970) gel column chromatography, followed by its conversion to and precipitation as the hydrochloride salt. These methodologies are based on established procedures for structurally related 2,4-diaminopyrimidine (B92962) derivatives and aim to yield high-purity TH287 hydrochloride suitable for in-vitro and in-vivo research applications.
Introduction
TH287 is a small molecule inhibitor that targets the MTH1 enzyme (NUDT1), which is responsible for hydrolyzing oxidized dNTPs, thus preventing their incorporation into DNA.[1] Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly reliant on MTH1 to maintain genomic integrity. Inhibition of MTH1 by TH287 leads to the accumulation of damaged DNA, ultimately resulting in cancer cell death.[2] Given its therapeutic potential, the synthesis and subsequent purification of TH287 are of significant interest to the research community.
The final step in the synthesis of TH287 typically yields a crude product containing unreacted starting materials, by-products, and other impurities. A robust purification strategy is therefore essential to obtain material of high purity required for accurate biological evaluation. This document details a two-step purification process: initial purification of the free base using column chromatography, followed by the preparation and purification of the hydrochloride salt.
MTH1 (NUDT1) Signaling Pathway
The MTH1 enzyme plays a crucial role in preventing mutations by sanitizing the nucleotide pool. The following diagram illustrates the simplified pathway and the mechanism of action of TH287.
Experimental Protocols
Part 1: Purification of TH287 Free Base by Column Chromatography
This protocol describes the purification of the crude, synthesized TH287 free base from non-polar impurities using silica gel column chromatography.
Materials:
-
Crude TH287 (synthesized)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (B129727) (MeOH, HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude TH287 in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the crude material on a TLC plate.
-
Develop the TLC plate using a solvent system such as 95:5 DCM:MeOH or 1:1 Hexane:EtOAc to determine the separation profile of the product from impurities. The desired product, being polar, should have a lower Rf value than non-polar impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).
-
Carefully pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and add a thin layer of sand to the top to protect the silica bed.
-
Equilibrate the column by running the initial eluent through it until the pack is stable.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude TH287 in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 100% DCM).
-
Gradually increase the polarity of the eluent by adding methanol (e.g., from 0.5% to 5% MeOH in DCM).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure TH287 free base.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified TH287 free base as a solid.
-
Part 2: Preparation and Purification of this compound
This protocol details the conversion of the purified TH287 free base to its hydrochloride salt. The hydrochloride salt often exhibits improved solubility and stability.[3]
Materials:
-
Purified TH287 free base
-
Hydrochloric acid (4M solution in 1,4-dioxane)
-
Anhydrous diethyl ether
-
Anhydrous 1,4-dioxane (B91453)
-
Stir plate and magnetic stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven or desiccator
Procedure:
-
Dissolution of the Free Base:
-
In a clean, dry flask, dissolve the purified TH287 free base in a minimal amount of anhydrous 1,4-dioxane with stirring.
-
-
Formation of the Hydrochloride Salt:
-
While stirring, add a 4M solution of HCl in 1,4-dioxane (approximately 1.1 equivalents) dropwise to the dissolved free base.
-
A precipitate should begin to form. Continue stirring the suspension at room temperature for at least one hour to ensure complete salt formation.
-
-
Precipitation and Isolation:
-
Add anhydrous diethyl ether to the suspension to further precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of anhydrous diethyl ether to remove any residual dioxane and unreacted starting material.
-
Dry the purified this compound under vacuum to a constant weight.
-
Experimental Workflow and Data
The following diagram illustrates the overall workflow for the purification of synthesized this compound.
Representative Quantitative Data
| Purification Step | Starting Material | Purity (before) | Purity (after) | Yield | Notes |
| Column Chromatography | Crude TH287 Free Base | ~85-90% | >98% | ~80-95% | Yield is dependent on the purity of the crude material and column loading. |
| Recrystallization/Precipitation | Purified TH287 Free Base | >98% | >99.5% | ~70-90% | Yield can be optimized by careful choice of precipitation solvent. |
Note: Purity should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting
-
Low Yield after Column Chromatography: This may be due to the product being too soluble in the eluent, or irreversible adsorption to the silica gel. Adjusting the solvent polarity or using a deactivated silica gel may improve recovery.
-
No Precipitation of Hydrochloride Salt: The solution may be too dilute, or the free base may not be fully dissolved. Ensure a minimal amount of solvent is used for dissolution and consider adding more anti-solvent (diethyl ether).
-
Oily Product: If the hydrochloride salt oils out instead of precipitating as a solid, this may be due to residual impurities or water. Ensure all glassware and solvents are anhydrous. Trituration with the precipitation solvent may induce solidification.
By following these detailed protocols, researchers can effectively purify synthesized TH287 to obtain the high-purity hydrochloride salt necessary for rigorous scientific investigation.
References
Troubleshooting & Optimization
TH287 hydrochloride solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of TH287 hydrochloride, a potent MTH1 inhibitor.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, please follow these steps:
-
Verify Solvent Quality : Ensure you are using fresh, anhydrous DMSO.[1] DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly decrease the solubility of TH287.[1]
-
Gentle Warming : Gently warm the solution. One supplier notes that warming can aid in the dissolution of this compound in DMSO to achieve a concentration of 5 mg/mL.[2]
-
Sonication : If warming is not sufficient, brief sonication can help break up aggregates and facilitate dissolution.[3]
-
Check Concentration : Re-confirm that you are not exceeding the known solubility limits. While the free base can be dissolved at high concentrations (up to 53 mg/mL), the hydrochloride salt may have different properties.[1]
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is the compound degraded?
A2: Precipitation upon freezing is not necessarily an indication of degradation. It is more likely that the compound has fallen out of solution at the lower temperature. To resolve this, bring the stock solution back to room temperature and vortex thoroughly. Gentle warming and sonication can also be used to redissolve the compound completely before making further dilutions. To prevent this, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: My experimental results are inconsistent. Could this be related to the stability of TH287 in my cell culture media?
A3: Inconsistent results can be linked to stability issues. TH287's stability can be pH-dependent, and it has been noted that poor stability can be a challenge for its application.[4] A study using a polymeric delivery system found that at a physiological pH of 7.4, a micellar formulation of TH287 was stable, but it released the drug more rapidly at an acidic pH of 5.0.[4]
Consider the following to improve consistency:
-
Prepare fresh working solutions from a DMSO stock for each experiment.
-
Minimize the time the compound spends in aqueous solutions like cell culture media before being added to cells.
-
Evaluate the stability of TH287 in your specific media over the time course of your experiment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving TH287 and this compound?
A1: this compound is soluble in DMSO.[2][5] The free base form (TH287) has broader solubility in several organic solvents. For a detailed breakdown, please refer to the solubility data table below.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of the compound. The hydrochloride salt powder should be stored at 2-8°C.[2] For the free base, powder can be stored at -20°C for at least 4 years.[6] Stock solutions in solvents like DMSO should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting TH287 hydrochloride precipitation in media
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting issues related to TH287 hydrochloride precipitation in experimental media.
Troubleshooting Guides
This section addresses common precipitation issues encountered during experiments using this compound.
Issue 1: Immediate Precipitation Upon Addition to Media
-
Question: Why does my this compound precipitate immediately after I add the DMSO stock solution to my cell culture medium?
-
Answer: This is a frequent problem that typically arises from the significant difference in solvent properties between DMSO and the aqueous culture medium.[1] Many small molecule inhibitors, including TH287, are hydrophobic and have poor solubility in water-based solutions.[1] While they dissolve well in an organic solvent like DMSO, adding this concentrated stock to the aqueous environment of the culture medium can cause the compound to "crash out" or precipitate.[1] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot keep the inhibitor dissolved.[1]
Summary of Causes and Recommended Solutions for Immediate Precipitation
| Cause | Recommended Action |
| Exceeding Aqueous Solubility | The final concentration of TH287 in the media is likely too high for its solubility limit. Perform a small-scale solubility test to determine the maximum working concentration in your specific medium.[2] |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent shift that leads to precipitation.[2] It is best to perform a stepwise or serial dilution.[1][2][3] First, create an intermediate dilution in a small volume of media, then add this to the final culture volume.[1] |
| Localized High Concentration | Adding the stock solution all at once creates a localized area of high concentration that is prone to precipitation.[1] Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1][2] |
| Temperature | Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[1] However, avoid prolonged heating which can degrade media components.[1] |
Issue 2: Delayed Precipitation During Incubation
-
Question: My this compound solution was clear initially, but I observed cloudiness or visible particles after several hours in the incubator. What is happening?
-
Answer: Delayed precipitation can occur due to the compound's stability in the culture medium over time or changes in the experimental conditions.
Summary of Causes and Recommended Solutions for Delayed Precipitation
| Cause | Recommended Action |
| Compound Instability | The inhibitor may not be stable in aqueous solution at 37°C over long periods. Check the manufacturer's data for stability information and consider reducing the incubation time if possible.[1] |
| Temperature Fluctuations | If plates are removed from the incubator for analysis, temperature changes can affect solubility. When performing microscopy, use a heated stage to maintain a consistent temperature.[1] |
| pH Instability | Changes in media pH during cell growth can affect compound solubility.[4] Ensure you are using a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.[1] |
| Binding to Plastics | The compound may be binding to the plastic of the culture plates or tips, which can sometimes be mistaken for precipitation or lead to a decrease in the effective concentration.[5] Use low-protein-binding labware as a control.[5] |
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for making this compound stock solutions?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of TH287.[3][6] Solubility data indicates it can be dissolved at concentrations of 20 mg/mL or higher in fresh, moisture-free DMSO.[7][8]
-
-
Q2: What is the maximum concentration of DMSO my cells can tolerate?
-
Q3: How should I store my this compound stock solution?
-
Q4: Can I use sonication to help dissolve the compound?
Experimental Protocols
Protocol 1: Preparation and Application of this compound Working Solution
This protocol provides a step-by-step method for diluting a DMSO stock solution of this compound into an aqueous cell culture medium to minimize precipitation.
-
Prepare High-Concentration Stock:
-
Pre-warm Media:
-
Perform Serial Dilution (Recommended):
-
Instead of a single large dilution, perform a stepwise dilution.[1] For a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):
-
First, prepare an intermediate 100 µM solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media. Mix gently but thoroughly.
-
Then, add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM concentration.
-
-
-
Direct Dilution (Alternative Method):
-
Final Check:
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
Potential off-target effects of TH287 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TH287 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity with TH287 in our cancer cell line, but MTH1 knockdown/knockout doesn't produce the same phenotype. Why might this be?
A1: This is a critical observation that has been noted in the field. Several studies suggest that the cytotoxic effects of first-in-class MTH1 inhibitors like TH287 may not solely be due to their on-target inhibition of MTH1 enzymatic activity.[1][2] There are a few potential explanations for this discrepancy:
-
Off-Target Effects: TH287 may have additional cellular targets that contribute to its cytotoxic profile. Proteomics profiling has suggested similarities between the effects of TH287 and microtubule inhibitors.[2]
-
MTH1-Independent 8-oxodGTPase Activity: Cancer cells can possess redundant pathways to sanitize the oxidized nucleotide pool, compensating for the loss of MTH1 activity.[1] This means that inhibiting MTH1 alone may not be sufficient to induce cell death.
-
Cellular Context: The dependence of a cell line on MTH1 can be influenced by its specific genetic and metabolic state, particularly the levels of reactive oxygen species (ROS).[3]
Q2: Our experimental results with TH287 are inconsistent across different batches of the compound. What could be the cause?
A2: Inconsistencies between batches can arise from several factors. It is crucial to ensure the purity and identity of each batch of this compound. Additionally, the stability of the compound in your specific experimental conditions (e.g., media, storage) should be considered. For compounds that may have off-target effects, even minor impurities could have biological consequences.
Q3: We are not observing the expected increase in genomic 8-oxo-dG levels after treating cells with TH287. What could be the issue?
A3: While MTH1 inhibition is expected to lead to an increase in the incorporation of oxidized nucleotides into DNA, several factors might explain why this is not being observed:
-
Compensatory Mechanisms: As mentioned in Q1, other enzymes might be hydrolyzing the oxidized nucleotides.[1]
-
Experimental Assay Limitations: The method used to detect genomic 8-oxo-dG (e.g., modified comet assay, immunostaining) may not be sensitive enough or could be prone to artifacts.
-
Off-Target Effects Dominating: The cytotoxic effects of TH287 might be occurring through a mechanism that is independent of 8-oxo-dG incorporation, such as disruption of microtubule dynamics.[2]
-
Increased Cellular ROS: Some studies suggest that first-generation MTH1 inhibitors might elevate cellular ROS as an off-target effect.[3][4] This could lead to an increase in DNA damage that is not directly related to the incorporation of oxidized nucleotides from the sanitized pool.
Troubleshooting Guides
Problem 1: Discrepancy between TH287-induced cytotoxicity and MTH1-dependency.
Symptoms:
-
Potent cell killing is observed with TH287 treatment.
-
MTH1 knockdown or knockout using CRISPR/Cas9 does not replicate the cytotoxic phenotype.
-
Overexpression of MTH1 fails to rescue the cytotoxic effect of TH287.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Strategy |
| Significant Off-Target Effects | Kinase Profiling: Screen TH287 against a broad panel of kinases to identify potential off-target interactions.[5] |
| Cellular Thermal Shift Assay (CETSA): Assess the engagement of TH287 with MTH1 and other potential targets in intact cells.[2][3] | |
| Proteomics Profiling: Compare the proteome-wide changes induced by TH287 with those from MTH1 knockdown and other known cytotoxic agents (e.g., microtubule inhibitors).[2] | |
| MTH1-Independent Nucleotide Pool Sanitization | Functional Assays for 8-oxodGTPase Activity: Use chemical probes to measure total 8-oxodGTPase activity in cell lysates to determine if there is residual activity after MTH1 inhibition or depletion.[1] |
| Induction of Cellular Stress Pathways | ROS Measurement: Quantify intracellular ROS levels (e.g., using DCFDA staining) following TH287 treatment.[3][4] |
| Microtubule Integrity Assay: Use immunofluorescence to visualize microtubule structure in cells treated with TH287. |
Problem 2: Difficulty in validating on-target engagement of TH287 in cells.
Symptoms:
-
Biochemical assays show potent inhibition of recombinant MTH1.
-
Lack of a clear downstream biomarker of MTH1 inhibition in cellular assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Strategy |
| Rapid Metabolism of TH287 | Pharmacokinetic Analysis: Although challenging in vitro, be aware that TH287 is known to be rapidly metabolized, which may limit its utility in vivo and could affect its stability in long-term cell culture. |
| Lack of a Robust Downstream Biomarker | DNA Damage Response (DDR) Analysis: Assess markers of DNA damage such as phosphorylation of p53 and the formation of 53BP1 foci via Western blot and immunofluorescence, respectively.[3][5] |
| Cellular Context Dependency | Varying Oxidative Stress: Modulate the levels of cellular ROS (e.g., by co-treatment with an ROS-inducing agent) to see if the effects of TH287 on DNA damage markers are enhanced.[3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if TH287 binds to MTH1 in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a defined period.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of MTH1 protein remaining in the soluble fraction by Western blot or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of TH287 indicates target engagement.
Kinase Profiling
Objective: To identify potential off-target kinase interactions of TH287.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of recombinant kinases in the presence of a set concentration of the test compound (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are usually presented as the percentage of remaining kinase activity compared to a vehicle control. Significant inhibition of any kinase would warrant further investigation.
Visualizations
Caption: On-target vs. potential off-target pathways of TH287.
Caption: Troubleshooting workflow for TH287 cytotoxicity.
References
- 1. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
TH287 hydrochloride toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TH287 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
TH287 is a potent and highly selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1.[1][2] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine (B94841) nucleoside triphosphates (e.g., 8-oxo-dGTP and 2-OH-dATP) to their corresponding monophosphates.[3] By inhibiting MTH1, TH287 prevents the removal of these damaged nucleotides from the dNTP pool.[3] In cancer cells, which have elevated levels of reactive oxygen species (ROS) and oxidative stress, this leads to the incorporation of oxidized nucleotides into DNA, resulting in DNA damage, mutations, and ultimately, cancer cell death.[3][4]
Q2: Why does TH287 exhibit differential toxicity between normal and cancer cells?
The selective toxicity of TH287 towards cancer cells is primarily attributed to their altered redox state.[3] Cancer cells typically have higher levels of intracellular ROS compared to normal cells, leading to a greater abundance of oxidized nucleotides in their dNTP pool.[3][4] Consequently, cancer cells are more reliant on MTH1 to prevent the incorporation of these damaged nucleotides into their DNA.[4] Normal cells, with lower ROS levels, are less dependent on MTH1 for survival, making them less susceptible to the cytotoxic effects of TH287.[1][4]
Q3: What are the known off-target effects of TH287 and other MTH1 inhibitors?
While TH287 is reported to be highly selective for MTH1, it is crucial to be aware of potential off-target effects, especially at higher concentrations.[1] Some studies on other MTH1 inhibitors, such as TH588, have suggested that their cytotoxic effects at micromolar concentrations might be due to off-target activities like microtubule disruption rather than solely MTH1 inhibition.[5] Researchers should perform control experiments to validate that the observed effects are due to MTH1 inhibition.[5]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to two years or at -20°C for up to one year.[1]
Troubleshooting Guides
Issue 1: No significant difference in toxicity observed between cancer and normal cell lines.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of TH287 concentrations (e.g., 0.1 nM to 100 µM) on both your cancer and normal cell lines. The selective window may only be apparent within a specific concentration range. It has been shown that TH287 selectively kills cancer cell lines at concentrations of 1-10 μM.[1]
-
-
Possible Cause 2: Low Endogenous Oxidative Stress in the Cancer Cell Line.
-
Troubleshooting Step: Measure the basal levels of intracellular ROS in your cancer and normal cell lines. Cell lines with lower intrinsic oxidative stress may be less dependent on MTH1 and therefore less sensitive to TH287. Consider using a positive control cancer cell line known to have high ROS levels.
-
-
Possible Cause 3: Cell Line Specific Differences.
-
Troubleshooting Step: The differential effect of TH287 can be cell-line specific. Test a panel of different cancer and normal cell lines to identify the most suitable models for your study.
-
Issue 2: High toxicity observed in normal (non-cancerous) cell lines.
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Possible Cause 2: Normal Cell Line is Undergoing Stress.
-
Troubleshooting Step: Ensure optimal culture conditions for your normal cell lines. Stressed cells may have elevated ROS levels, making them more susceptible to TH287.
-
-
Possible Cause 3: MTH1 Dependence in the "Normal" Cell Line.
-
Troubleshooting Step: Some immortalized "normal" cell lines may have altered metabolic profiles and higher than expected MTH1 dependence. Consider using primary cells as a more representative normal control.
-
Issue 3: Inconsistent results or lack of reproducibility.
-
Possible Cause 1: Drug Stability and Handling.
-
Troubleshooting Step: Ensure proper storage of this compound.[1] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, treatment duration, and assay methods. Include appropriate positive and negative controls in every experiment.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Regularly check cell cultures for mycoplasma or other contaminants that could affect cellular metabolism and drug response.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (MTH1 Inhibition) | 0.8 nM | In vitro enzyme assay | [1] |
| 5.0 nM | In vitro enzyme assay | [7] | |
| Effective Concentration | 1-10 µM | U2OS and other cancer cell lines (24h treatment) | [1] |
| Selectivity | No relevant inhibition of MTH2, NUDT5, NUDT12, NUDT14, NUDT16, dCTPase, dUTPase, and ITPA at 100 µM | In vitro enzyme assays | [1] |
| Mouse Pharmacokinetics | Cmax: 0.82 µM; tmax: 0.5 h | 5 mg/kg; intraperitoneal (i.p.) injection | [1][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Differential Toxicity
-
Cell Seeding: Seed both cancer and normal cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TH287. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest TH287 treatment.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT, MTS, or a commercial live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both the cancer and normal cell lines.
Protocol 2: Western Blot for MTH1 Expression
-
Cell Lysis: After treating cells with TH287 or a vehicle control, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MTH1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TH287,TH-287|MTH1 inhibitor|DC CHEMIMICALS [dcchemicals.com]
- 8. Development and validation of method for TH588 and TH287, potent MTH1 inhibitors and new anti-cancer agents, for pharmacokinetic studies in mice plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TH287 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MTH1 inhibitor, TH287 hydrochloride.
Troubleshooting Guide
This guide provides solutions to common problems observed when cancer cells develop resistance to this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to TH287 (higher IC50 value) after prolonged treatment. | 1. Increased antioxidant capacity. 2. Upregulation of drug efflux pumps. 3. Existence of MTH1-independent 8-oxodGTPase activity. | 1. Measure intracellular glutathione (B108866) (GSH) levels. Consider co-treatment with a GSH-depleting agent like piperlongumine. 2. Assess the expression of ABCB1 (MDR1). If overexpressed, consider co-treatment with an ABCB1 inhibitor. 3. Measure total and MTH1-specific 8-oxodGTPase activity to determine if compensatory mechanisms are present. |
| Variable efficacy of TH287 across different cancer cell lines. | Intrinsic differences in cellular redox state, DNA repair capacity, or expression of resistance-related proteins. | Characterize the baseline levels of intracellular ROS, GSH, and ABCB1 expression in your panel of cell lines. Stratify cell lines based on these markers to better interpret sensitivity data. |
| Inconsistent results in cell viability assays. | Experimental variability in cell seeding density, drug concentration, or incubation time. | Standardize your experimental protocols. Ensure consistent cell passage numbers and health. Perform dose-response curves with appropriate controls in every experiment. |
| Synergistic drug combination with Doxorubicin (B1662922) is not observed. | Suboptimal drug ratio or scheduling of administration. | Perform a checkerboard assay with varying concentrations of both TH287 and Doxorubicin to determine the optimal synergistic ratio and schedule of administration (e.g., sequential vs. co-treatment). |
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound resistance.
Q1: What is the expected IC50 of this compound in sensitive cancer cell lines?
A1: The IC50 value of TH287 can vary between cell lines. For instance, in non-small cell lung cancer (NSCLC) cell lines, the following IC50 values have been reported:
| Cell Line | IC50 (µM) |
| A549 | 0.8 |
| H23 | 1.2 |
| H358 | 0.9 |
| H1563 pBp KRASV12 | Not Determined (>50% viability at highest concentration) |
Q2: How can I determine if my cells have developed resistance through increased antioxidant capacity?
A2: You can measure the intracellular concentration of glutathione (GSH), a major cellular antioxidant. A significant increase in GSH levels in resistant cells compared to sensitive parental cells would suggest this as a resistance mechanism.
Q3: What is the role of ABCB1 in TH287 resistance and how can I test for it?
A3: ABCB1 (also known as P-glycoprotein or MDR1) is a drug efflux pump that can actively transport TH287 out of the cell, thereby reducing its intracellular concentration and efficacy. You can assess ABCB1 expression at the mRNA level using RT-qPCR or at the protein level using Western blotting or flow cytometry.
Q4: Can cancer cells be resistant to TH287 even if they don't overexpress ABCB1 or have high glutathione levels?
A4: Yes. Some cancer cells may possess MTH1-independent mechanisms for sanitizing the oxidized nucleotide pool. This functional redundancy can compensate for the inhibition of MTH1 by TH287.
Q5: Are there any known combination strategies to overcome TH287 resistance?
A5: Yes, several combination strategies have been explored. Co-treatment with agents that deplete glutathione, such as piperlongumine, can re-sensitize resistant cells. Additionally, combining TH287 with DNA-damaging agents like doxorubicin has shown synergistic effects in some cancer models.
Experimental Protocols
Detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Determination of Intracellular Glutathione (GSH) Levels
This protocol describes a common method using a commercially available fluorescent dye.
Materials:
-
Thiol-reactive fluorescent dye (e.g., monochlorobimane (B1663430) or a commercially available kit)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Seed sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with the thiol-reactive fluorescent dye according to the manufacturer's instructions.
-
After incubation, wash the cells with PBS to remove excess dye.
-
Lyse the cells using the provided lysis buffer.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye used.
-
Normalize the fluorescence signal to the protein concentration of each sample to determine the relative GSH levels.
Protocol 2: Assessment of ABCB1 Expression by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ABCB1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., GAPDH or β-actin)
Procedure:
-
Lyse sensitive and resistant cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the ABCB1 band intensity to the loading control.
Protocol 3: Measurement of 8-oxodGTPase Activity
This protocol utilizes a luminescent assay to measure MTH1-specific enzymatic activity.
Materials:
-
ARGO probe (a chimeric substrate of 8-oxodGTP and ATP)
-
Luciferase/luciferin reagent
-
Cell lysis buffer (hypotonic)
-
MTH1 inhibitor (e.g., S-crizotinib or TH287)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Prepare cell lysates from sensitive and resistant cells using a hypotonic buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well white plate, set up reactions containing cell lysate, ARGO probe, and either DMSO (for total 8-oxodGTPase activity) or an MTH1 inhibitor (for MTH1-independent activity).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic cleavage of the ARGO probe, which releases ATP.
-
Add the luciferase/luciferin reagent to each well.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP released.
-
MTH1-specific activity is calculated by subtracting the luminescence in the presence of the MTH1 inhibitor from the total luminescence (DMSO control).
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental designs.
MTH1 Signaling Pathway and Mechanism of TH287 Action
Caption: Mechanism of TH287 action on the MTH1 pathway.
Mechanisms of Resistance to this compound
Caption: Overview of key resistance mechanisms to TH287.
Experimental Workflow for Investigating TH287 Resistance
Caption: A logical workflow for troubleshooting TH287 resistance.
Technical Support Center: Enhancing the Bioavailability of TH287 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of TH287 hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and in vivo evaluation of this compound.
Issue 1: Poor Aqueous Solubility of this compound
Question: My this compound is not dissolving in aqueous buffers for my in vitro assays or oral formulation. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Here are several strategies to address this issue:
-
pH Adjustment: The solubility of ionizable compounds like this compound can be pH-dependent. Experiment with a range of pH values to identify the optimal pH for solubilization.
-
Co-solvents: Employing co-solvents can significantly enhance solubility. For in vivo studies, mixtures including DMSO, PEG300, Tween-80, and saline or corn oil have been used for parenteral administration of TH287.[1][2] For oral formulations, pharmaceutically acceptable co-solvents should be investigated.
-
Formulation Strategies: Advanced formulation techniques can improve the dissolution rate and apparent solubility of poorly soluble compounds.[3][4][5] Consider the following approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing TH287 in its high-energy, non-crystalline form within a polymer matrix can enhance its aqueous solubility and dissolution rate.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can encapsulate the drug and improve its absorption.[4][5]
-
Nanoparticle Engineering: Reducing the particle size of TH287 to the nanoscale increases the surface area, which can lead to a higher dissolution rate.[4][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their solubility in water.[3][6]
-
Issue 2: Low and Variable Oral Bioavailability in Animal Models
Question: I am observing low and inconsistent plasma concentrations of TH287 after oral administration in my animal studies. What are the potential causes and how can I troubleshoot this?
Answer: Low and variable oral bioavailability can stem from several factors, including poor absorption, extensive first-pass metabolism, and efflux by transporters. A systematic approach is necessary to identify and overcome these barriers.
Potential Causes & Troubleshooting Steps:
-
Inadequate Dissolution in the Gastrointestinal (GI) Tract:
-
Troubleshooting: Re-evaluate the formulation strategy. The solid form of the drug administered may not be dissolving sufficiently in the GI fluid. Refer to the formulation strategies outlined in Issue 1 . In vitro dissolution testing under simulated GI conditions can help predict in vivo performance.
-
-
Poor Permeability Across the Intestinal Epithelium:
-
Troubleshooting: Conduct in vitro permeability assays, such as Caco-2 or PAMPA assays, to assess the intrinsic permeability of TH287. If permeability is low, consider the use of permeation enhancers, though their use requires careful evaluation for safety.[7]
-
-
Extensive First-Pass Metabolism:
-
Troubleshooting: The liver is the primary site of drug metabolism.[8] If TH287 undergoes significant metabolism in the liver or intestinal wall after absorption, its concentration in the systemic circulation will be reduced.
-
In Vitro Metabolic Stability: Assess the metabolic stability of TH287 using liver microsomes or hepatocytes. This will provide an indication of its susceptibility to phase I and phase II metabolic enzymes.
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of specific cytochrome P450 (CYP) enzymes can help identify the key metabolic pathways. However, this is primarily a tool for investigation and may not be a viable clinical strategy.
-
-
-
Efflux by Transporters:
-
Troubleshooting: P-glycoprotein (P-gp) is a common efflux transporter in the intestine that can pump drugs back into the GI lumen, reducing absorption.
-
In Vitro Transporter Assays: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if TH287 is a substrate.
-
Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor like verapamil (B1683045) or cyclosporine can confirm the role of efflux in limiting bioavailability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is soluble in DMSO.[9] One source indicates a solubility of 5 mg/mL in warmed DMSO. For in vivo parenteral formulations, it has been dissolved in solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, achieving a concentration of at least 2.5 mg/mL.[1] It is reported to be insoluble in water.[2]
Q2: Is there any available data on the oral bioavailability of TH287?
A2: Published studies to date primarily describe the pharmacokinetics of TH287 following intraperitoneal (i.p.) administration in mice. After a 5 mg/kg i.p. dose, a maximum plasma concentration (Cmax) of 0.82 μM was reached at 0.5 hours (tmax).[1][2][10] There is no specific oral bioavailability data readily available in the public domain. The challenges of poor stability and limited water solubility have been cited as hurdles for its clinical application.[11]
Q3: What are the key metabolic pathways for small molecule inhibitors like TH287?
A3: While specific metabolic pathways for TH287 are not detailed in the provided search results, small molecule drugs are primarily metabolized in the liver through two phases of reactions.[8]
-
Phase I Reactions: These involve oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups.
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite, making it more water-soluble and easier to excrete.[8]
Q4: What in vitro assays are essential before proceeding to in vivo bioavailability studies?
A4: A well-designed set of in vitro experiments can save significant time and resources. Key assays include:
-
Solubility Studies: Determine the solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Permeability Assays: Use Caco-2 or PAMPA assays to predict intestinal permeability and identify potential for P-gp efflux.
-
Metabolic Stability Assays: Incubate TH287 with liver microsomes or hepatocytes to estimate its metabolic clearance rate.
Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of TH287 in Mice
| Compound | Dose | Route of Administration | Cmax (μM) | tmax (h) |
| TH287 | 5 mg/kg | Intraperitoneal (i.p.) | 0.82 | 0.5 |
Data sourced from multiple references.[1][2][10]
Table 2: Example Formulations for In Vivo (Parenteral) Studies of TH287
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein (P-gp) efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Buffer: A suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is used.
-
Apical to Basolateral (A-B) Permeability:
-
The test compound (TH287) is added to the apical (A) side of the Transwell®.
-
Samples are taken from the basolateral (B) side at various time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at various time points.
-
-
P-gp Inhibition: The A-B and B-A assays are repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: The concentration of TH287 in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms P-gp involvement.
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., potassium phosphate (B84403) buffer).
-
Incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiate Reaction: Add TH287 to the reaction mixture to start the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of TH287.
-
Data Analysis: The percentage of TH287 remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the remaining parent compound versus time.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Workflow for bioavailability enhancement experiments.
Caption: Key physiological barriers to oral drug bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. upm-inc.com [upm-inc.com]
- 5. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with TH287 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TH287 hydrochloride. The information is designed to help interpret unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent, first-in-class inhibitor of the human MutT homolog 1 (MTH1) enzyme, also known as NUDT1. MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized nucleotides, such as 8-oxo-dGTP, preventing their incorporation into DNA.[1][2] By inhibiting MTH1, TH287 is thought to cause an accumulation of oxidized nucleotides in cancer cells, which have high levels of reactive oxygen species (ROS).[1][3] This leads to DNA damage, increased signaling of DNA damage response pathways, and ultimately, cancer cell death.[1][4] TH287 occupies the same binding site as the natural MTH1 substrate 8-oxo-dGTP, forming key hydrogen bonds with active site residues such as Asn33, Asp119, and Asp120.[5]
Q2: I'm observing a significant discrepancy between the biochemical potency (IC50) and the cellular efficacy (EC50) of TH287. Is this expected?
Yes, this is a frequently reported observation. While TH287 exhibits high biochemical potency against the MTH1 enzyme, with IC50 values in the low nanomolar range, its cytotoxic effects in cell-based assays are typically observed at much higher, micromolar concentrations.[1] This discrepancy suggests that factors beyond direct MTH1 inhibition may influence the cellular phenotype, or that the compound has poor cell permeability or is subject to efflux pumps. It is also a key indicator of potential off-target effects contributing to cytotoxicity.
Q3: What are the potential off-target effects of TH287?
While the specific off-target profile of TH287 is not as extensively characterized as that of other MTH1 inhibitors like TH588 (which is known to disrupt microtubule dynamics), the discrepancy between its biochemical and cellular potencies strongly suggests the possibility of off-target activities.[6] Some studies indicate that the cytotoxic effects of TH287 may be independent of MTH1 inhibition and DNA oxidation, further pointing towards MTH1-distinct mechanisms.[6] It is crucial to perform control experiments, such as using MTH1 knockout/knockdown cell lines, to distinguish between on-target and off-target effects.
Q4: My experiment shows that TH287 induces apoptosis, but not a corresponding increase in oxidative DNA damage. How can I interpret this?
This is an unexpected but reported finding. Some studies have shown that while TH287 and similar MTH1 inhibitors induce apoptosis in certain cancer cell lines, this does not always correlate with a detectable increase in oxidative DNA damage.[7][6] This suggests that the apoptotic mechanism may be triggered by pathways other than the accumulation of oxidized DNA lesions. Potential alternative mechanisms could involve off-target effects or the induction of other cellular stress pathways.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
Symptoms:
-
High variability in IC50 values between experiments.
-
Lack of a clear dose-response curve.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and growth phase. Variations can significantly impact drug sensitivity. |
| Assay Protocol Variability | Standardize incubation times, reagent concentrations, and reading parameters for your chosen viability assay (e.g., MTT, MTS, CellTiter-Glo). Refer to the detailed protocols below. |
| Compound Stability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
| Time-Dependent Effects | The IC50 of a compound can vary depending on the treatment duration. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[8] |
Issue 2: No Correlation Between MTH1 Knockdown and TH287 Sensitivity
Symptoms:
-
MTH1 knockout or siRNA knockdown cells show similar sensitivity to TH287 as wild-type cells.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Off-Target Cytotoxicity | This is a strong indicator that the observed cytotoxicity is mediated by off-target effects rather than MTH1 inhibition.[7][6] |
| Incomplete Knockdown | Verify the efficiency of your MTH1 knockdown by Western blot or qPCR. |
| Cellular Compensation | Cells may have redundant pathways for sanitizing the nucleotide pool.[2] |
Data Presentation
Table 1: Biochemical vs. Cellular Potency of TH287
| Compound | MTH1 IC50 (nM) | U2OS Cell Viability EC50 (µM) |
| TH287 | 0.8 - 4.1 | ~0.7 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]
Western Blot for DNA Damage Markers (p-p53)
-
Cell Lysis: After treatment with TH287, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p53 and a loading control (e.g., β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat intact cells with TH287 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.
-
Protein Analysis: Analyze the amount of soluble MTH1 in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of TH287 indicates target engagement.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Logical workflow for troubleshooting unexpected TH287 results.
References
- 1. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. thno.org [thno.org]
- 11. bio-rad.com [bio-rad.com]
- 12. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Technical Support Center: Minimizing TH287 Hydrochloride Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of TH287 hydrochloride during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the stability of this potent MTH1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a potent and selective inhibitor of the MTH1 enzyme, which is a promising target in cancer therapy.[1][2] The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of potency and the formation of impurities that may have off-target effects or interfere with analytical measurements.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is the first step in minimizing degradation. Based on supplier recommendations and general best practices for similar compounds, the following storage conditions are advised:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 4 years[3] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1] |
Q3: What are the likely degradation pathways for this compound?
A3: While specific forced degradation studies on this compound are not extensively published, based on its chemical structure—a 6-(2,3-dichlorophenyl)-N4-methyl-2,4-pyrimidinediamine hydrochloride—the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The aminopyrimidine core of TH287 contains amino groups that can be susceptible to hydrolysis, particularly under acidic or basic conditions. The C-N bonds of the N-methylamino and the amino groups on the pyrimidine (B1678525) ring are potential sites for hydrolytic cleavage. Studies on other 2,4-diaminopyrimidine (B92962) systems have shown that the amino groups can be hydrolyzed to form oxo-substituted pyrimidines.
-
Oxidation: The pyrimidine ring and the electron-rich amino substituents can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidized derivatives, potentially altering the compound's biological activity.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, especially UV radiation. Photodegradation can lead to complex reactions, including ring cleavage and the formation of photoproducts. It has been observed that the protonation of some aminopyrimidine derivatives can induce photodegradation.
-
Thermal Degradation: At elevated temperatures, this compound may undergo thermal decomposition. The stability of pyrimidine derivatives is dependent on their substitution pattern.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium. The pH and components of the medium, as well as exposure to light and elevated temperatures in the incubator, can contribute to degradation over the course of a long experiment.
-
Solutions:
-
Prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Minimize the exposure of the compound to light during preparation and handling by using amber-colored tubes and plates.
-
For long-term experiments (e.g., >24 hours), consider replenishing the medium with freshly prepared this compound at appropriate intervals.
-
Conduct a time-course experiment to assess the stability of this compound in your specific cell culture medium under standard incubation conditions.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of experimental samples.
-
Possible Cause: Degradation of this compound during sample preparation, storage, or the analytical procedure itself.
-
Solutions:
-
Sample Preparation: Prepare samples for analysis immediately before injection. If storage is necessary, keep them at a low temperature (2-8°C) and protected from light for a short period.
-
Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of this compound. A neutral or slightly acidic pH is generally a good starting point for aminopyrimidine compounds.
-
Temperature: Use a cooled autosampler to prevent degradation of samples waiting for injection.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under controlled stress conditions (see Experimental Protocols section). This will help in developing a stability-indicating analytical method.
-
Issue 3: Low or no activity of this compound in in-vivo studies.
-
Possible Cause: Degradation of the compound in the formulation vehicle or rapid in-vivo metabolism.
-
Solutions:
-
Formulation Stability: Assess the stability of this compound in the chosen vehicle under the conditions of the study. Some formulation components can promote degradation.
-
Fresh Formulations: Prepare formulations immediately before administration to the animals.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the in-vivo half-life and metabolic profile of this compound.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC with UV and mass spectrometric detection, to identify and quantify the parent compound and any degradation products.
Visualizations
Signaling Pathway of MTH1 Inhibition
Caption: MTH1 inhibition by TH287 leads to the incorporation of oxidized dNTPs into DNA, causing DNA damage and cancer cell death.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of this compound under various stress conditions.
Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: TH287 Hydrochloride & Cell Viability Assays
Welcome to the technical support center for researchers utilizing TH287 hydrochloride in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges, particularly concerning interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the MTH1 (MutT Homolog 1) enzyme, also known as NUDT1.[1] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine (B94841) nucleoside triphosphates (e.g., 8-oxo-dGTP), preventing their incorporation into DNA. In cancer cells, which often have high levels of reactive oxygen species (ROS) and consequently a more oxidized nucleotide pool, MTH1 is thought to be crucial for preventing DNA damage and cell death. By inhibiting MTH1, TH287 is designed to lead to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage and subsequent cell death.
Q2: I am observing unexpected results with my cell viability assay after TH287 treatment. Could the compound be interfering with the assay?
Yes, it is possible that this compound is interfering with your cell viability assay, particularly if you are using a tetrazolium-based assay such as MTT, MTS, or XTT. These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan (B1609692) product. Compounds with intrinsic reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal (i.e., an apparent increase in cell viability) or masking the cytotoxic effects of the compound.[2][3][4] While direct evidence for TH287-mediated reduction of tetrazolium salts is not yet published, its chemical structure as an aminopyrimidine derivative suggests it may possess reducing properties.
Q3: Which cell viability assays are most likely to be affected by TH287?
Assays that are based on the measurement of cellular redox activity are most susceptible to interference by compounds like TH287. This includes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Relies on the reduction of MTT to a purple formazan.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Similar to MTT, but produces a water-soluble formazan.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Another tetrazolium salt that is reduced to a water-soluble formazan.
-
Resazurin (B115843) (AlamarBlue®) assay: This assay measures the reduction of blue resazurin to pink, fluorescent resorufin (B1680543) by cellular reductases.[5]
Q4: Are there alternative cell viability assays that are less prone to interference by TH287?
Yes, several alternative assays are based on different cellular parameters and are therefore less likely to be affected by the potential reducing properties of TH287. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a marker of metabolically active cells.[5][6] This is a lytic assay that is generally less susceptible to interference from colored or reducing compounds.
-
Protein quantification assays (e.g., Sulforhodamine B (SRB) assay): The SRB assay measures total protein content, which correlates with the number of cells.
-
Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release): These assays distinguish between live and dead cells based on the integrity of the cell membrane.[5] Trypan blue is a simple and cost-effective method for direct cell counting. Lactate dehydrogenase (LDH) release assays measure the activity of this cytosolic enzyme in the culture medium, which is indicative of cell lysis.
-
Real-time viability assays: These methods continuously monitor cell health over time, providing a more dynamic view of the cellular response to treatment.
Q5: Besides direct assay interference, are there other factors to consider when interpreting cell viability data with TH287?
Yes. It is important to be aware that some MTH1 inhibitors, such as the structurally related compound TH588, have been reported to have off-target effects, most notably the disruption of microtubule dynamics. This can lead to mitotic arrest and cell death through a mechanism independent of MTH1 inhibition. If TH287 shares these off-target effects, it is crucial to consider this when interpreting your results. For studying microtubule-related effects, specific assays that quantify cellular microtubule content can be employed.[7][8]
Troubleshooting Guides
Issue 1: Higher than expected cell viability with MTT or Resazurin assays.
| Potential Cause | Troubleshooting Steps |
| Direct reduction of the assay reagent by TH287 | 1. Perform a cell-free control: Incubate TH287 in cell culture medium with the MTT or resazurin reagent in the absence of cells. A color change indicates direct reduction.[9][10] 2. Switch to a non-redox-based assay: Use an ATP-based assay (e.g., CellTiter-Glo®), a protein quantification assay (e.g., SRB), or a membrane integrity assay (e.g., Trypan Blue).[5][6] |
| TH287 affects cellular redox state | 1. Investigate the effect of TH287 on cellular redox homeostasis: Measure intracellular ROS levels or the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).[11][12][13][14][15] 2. Use an alternative assay: As above, switch to an assay that does not rely on cellular redox activity. |
Issue 2: High background signal in control wells.
| Potential Cause | Troubleshooting Steps |
| Contamination of reagents or medium | 1. Use fresh, sterile reagents and medium. [9] 2. Filter-sterilize all solutions. |
| Presence of reducing agents in the medium | 1. Use phenol (B47542) red-free medium: Phenol red can have some reducing activity.[10] 2. Test for interference from medium components: Run a cell-free control with just medium and the assay reagent.[16] |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell seeding density | 1. Ensure a homogenous cell suspension before plating. 2. Use a consistent and optimized cell number for your experiments. |
| Incomplete solubilization of formazan (MTT assay) | 1. Ensure complete dissolution of the formazan crystals by thorough mixing. [9][17] 2. Optimize the solubilization buffer and incubation time. |
| Off-target effects of TH287 | 1. Consider the possibility of microtubule disruption. [7][8] 2. Use complementary assays to confirm the mechanism of cell death (e.g., cell cycle analysis, apoptosis assays). |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is a recommended alternative to redox-based assays when working with TH287.
-
Seed cells in an opaque-walled 96-well plate at the desired density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and vehicle control for the desired duration.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
MTT Cell Viability Assay (with controls for interference)
-
Seed cells in a clear 96-well plate and treat with TH287 as described above.
-
Include the following controls:
-
Cell-free control: Wells containing only medium and the same concentrations of TH287.
-
Vehicle control: Wells containing cells treated with the vehicle (e.g., DMSO) used to dissolve TH287.
-
Medium background: Wells containing only cell culture medium.
-
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the cell-free control from the corresponding treated wells to correct for any direct reduction of MTT by TH287.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for suspected TH287 interference.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Redox Homeostasis and Cellular Antioxidant Systems: Crucial Players in Cancer Growth and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Redox State Alters NMDA Receptor Response during Aging through Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiple Factors Affecting Cellular Redox Status and Energy Metabolism Modulate Hypoxia-Inducible Factor Prolyl Hydroxylase Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein vicinal thiols as intrinsic probes of brain redox states in health, aging, and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to MTH1 Inhibitors: TH287 Hydrochloride vs. TH588
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent MTH1 inhibitors, TH287 hydrochloride and TH588. The information presented is curated from experimental data to assist researchers and drug development professionals in making informed decisions for their oncology research.
Introduction to MTH1 Inhibition
MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in cancer cell survival. It functions to "sanitize" the deoxynucleoside triphosphate (dNTP) pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP. This process prevents the incorporation of damaged bases into DNA during replication, thereby averting DNA damage and subsequent cell death. Cancer cells, with their elevated levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival, making it an attractive therapeutic target.
This compound and TH588: A Head-to-Head Comparison
This compound and TH588 are both potent inhibitors of the MTH1 enzyme. However, they exhibit key differences in their potency, selectivity, and mechanism of action.
Chemical and Pharmacokinetic Properties
| Property | This compound | TH588 |
| Chemical Formula | C₁₁H₁₁Cl₃N₄ | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 305.59 g/mol | 270.29 g/mol |
| MTH1 IC₅₀ | 0.8 nM[1][2][3] | 5 nM[4][5][6] |
| Mouse Cₘₐₓ (i.p.) | 0.82 µM (at 5 mg/kg)[1][2] | Not explicitly stated in a comparable format |
| Mouse tₘₐₓ (i.p.) | 0.5 h (at 5 mg/kg)[1][2] | Not explicitly stated in a comparable format |
| **Mouse Half-life (T₁/₂) ** | ≤3.5h[7] | ≤3.5h[7] |
Note: Pharmacokinetic parameters can vary based on the administration route and experimental conditions.
In Vitro Cytotoxicity
The cytotoxic effects of TH287 and TH588 have been evaluated across various cancer cell lines.
| Cell Line | Cancer Type | TH287 IC₅₀ (µM) | TH588 IC₅₀ (µM) |
| U2OS | Osteosarcoma | Not specified | 1.38[4] |
| HeLa | Cervical Cancer | Not specified | 0.83[4] |
| MDA-MB-231 | Breast Cancer | Not specified | 1.03[4] |
| MCF-7 | Breast Cancer | Not specified | 1.08[4] |
| SW480 | Colon Cancer | Not specified | 1.72[4] |
| SW620 | Colon Cancer | Not specified | 0.8[4] |
Note: IC₅₀ values can vary significantly based on the specific experimental conditions, including assay duration and cell seeding density.
Mechanism of Action: A Tale of Two Inhibitors
While both compounds target MTH1, their cellular effects diverge.
This compound is a highly potent and selective inhibitor of MTH1.[1][2][3] Its primary mechanism of action is the direct inhibition of MTH1's enzymatic activity, leading to an accumulation of oxidized nucleotides in the dNTP pool. This results in DNA damage and subsequent cancer cell death.[8]
TH588 , in addition to being a potent MTH1 inhibitor, also functions as a microtubule-targeting agent. It disrupts microtubule polymerization, leading to mitotic arrest and cell death. This dual mechanism of action contributes to its cytotoxicity but also raises considerations regarding its target specificity compared to TH287.
Signaling Pathways Implicated in MTH1 Inhibition
MTH1 inhibition has been shown to impact key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT and MAPK pathways. Inhibition of MTH1 can lead to an accumulation of ROS and DNA damage, which in turn can modulate the activity of these pathways.
Caption: MTH1 Inhibition Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key assays used in the evaluation of MTH1 inhibitors.
MTH1 Enzymatic Assay (ARGO Assay)
This assay measures the 8-oxo-dGTPase activity of MTH1.
-
Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Prepare Reagents: Recombinant MTH1 enzyme, 8-oxo-dGTP substrate, and the MTH1 inhibitor (TH287 or TH588) at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, MTH1 enzyme, and the inhibitor.
-
Initiate Reaction: Add 8-oxo-dGTP to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of hydrolyzed 8-oxo-dGTP is measured using a luminescence-based ATP detection reagent (as the ARGO probe releases ATP upon cleavage).
-
Data Analysis: Calculate the percentage of MTH1 inhibition at each inhibitor concentration to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of TH287 or TH588 for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MTH1 inhibitors in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, TH287, TH588). Administer the compounds via the desired route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy.
Experimental Workflow
The evaluation of a novel MTH1 inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: MTH1 Inhibitor Evaluation Workflow.
Conclusion
Both this compound and TH588 are valuable research tools for studying the role of MTH1 in cancer. TH287 offers high potency and selectivity for MTH1, making it a suitable tool for dissecting the specific consequences of MTH1 inhibition. TH588, with its dual mechanism of targeting both MTH1 and microtubules, provides a different therapeutic approach, though its off-target effects should be considered when interpreting experimental results. The choice between these inhibitors will depend on the specific research question and the desired experimental outcome. This guide provides a foundation of comparative data and experimental protocols to aid in this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of MTH1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various MTH1 inhibitors, supported by experimental data. We delve into the mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols for key assays used in their evaluation.
The MutT Homolog 1 (MTH1) enzyme plays a crucial role in preventing the incorporation of damaged nucleotides into DNA, a function that is particularly critical for cancer cells due to their high levels of reactive oxygen species (ROS). This has made MTH1 an attractive target for cancer therapy. However, the efficacy of various MTH1 inhibitors has been a subject of debate within the scientific community. This guide aims to provide a clear and data-driven comparison of prominent MTH1 inhibitors to aid in research and development efforts.
Mechanism of Action of MTH1 Inhibitors
MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA and subsequent mutations and DNA strand breaks. Cancer cells, with their elevated ROS levels, are thought to be more dependent on MTH1 for survival than normal cells. Inhibition of MTH1 is intended to lead to the accumulation of oxidized nucleotides in the dNTP pool of cancer cells. The incorporation of these damaged bases into DNA during replication is expected to cause DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]
However, research has revealed that the cytotoxicity of some MTH1 inhibitors may not solely be attributed to their on-target enzymatic inhibition. Some of the most well-studied inhibitors, such as TH588 and its analogue TH1579 (Karonudib), have been shown to also act as microtubule-targeting agents, arresting cells in mitosis.[2][3] This dual mechanism, leading to mitotic arrest and increased ROS, appears to be crucial for their anti-cancer effects.[2][4] In contrast, several highly potent and selective MTH1 inhibitors have been developed that do not exhibit significant cytotoxicity, raising questions about the validity of MTH1 as a standalone cancer target.[5][6][7]
Comparative Efficacy of MTH1 Inhibitors
To provide a clear comparison, the following table summarizes the available quantitative data on the efficacy of several key MTH1 inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | MTH1 IC50 | Cell Viability EC50 (U2OS cells) | Key Features & Notes |
| TH1579 (Karonudib) | Potent (specific value not consistently reported) | ~0.1 µM | Dual inhibitor of MTH1 and microtubule polymerization. Advanced to clinical trials.[2][4][5][8] |
| TH588 | 7.2 nM | ~0.5 µM | Dual inhibitor of MTH1 and microtubule polymerization.[3][8][9] |
| TH287 | 4.1 nM | 0.7 µM | Also reported to have off-target effects, including targeting tubulin.[8][9][10] |
| (S)-crizotinib | Weak MTH1 inhibitor | Weak cytotoxicity | An enantiomer of the kinase inhibitor crizotinib; its MTH1-independent effects are debated.[3][11] |
| BAY-707 | 2.3 nM | Weak cytotoxicity | A potent and selective MTH1 inhibitor with limited reported cytotoxic effects.[7] |
| Tetrahydronaphthyridine 5 | 43 pM | 8.0 µM | A highly potent MTH1 inhibitor that did not show strong antiproliferative effects, suggesting MTH1 inhibition alone may not be sufficient for cytotoxicity.[7][9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the evaluation process of MTH1 inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Below are summarized methodologies for key experiments cited in the evaluation of MTH1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., U2OS, SW480) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the MTH1 inhibitor for 72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact cells with the MTH1 inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MTH1 protein in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[6][7][12][13]
Immunofluorescence Staining for DNA Damage Markers (8-oxodG and γH2AX)
This technique is used to visualize and quantify the incorporation of oxidized nucleotides and the resulting DNA double-strand breaks within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the MTH1 inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[9][11]
-
DNA Denaturation (for 8-oxodG): For 8-oxodG staining, treat cells with 2N HCl to denature the DNA, which is crucial for antibody access to the modified base.[1]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Antibody Incubation: Incubate the cells with primary antibodies against 8-oxodG and/or γH2AX overnight at 4°C. Follow this with incubation with fluorescently labeled secondary antibodies.[9][11]
-
Imaging and Quantification: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope and quantify the intensity or number of foci per nucleus using image analysis software.[11]
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of MTH1 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).[14][15]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MTH1 inhibitor and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the animals.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers). Calculate the tumor growth inhibition (TGI) to assess efficacy.[14]
Conclusion
The development of MTH1 inhibitors as cancer therapeutics has been a journey with both promising results and significant challenges. While the initial concept of targeting the reliance of cancer cells on MTH1 for DNA repair is sound, the clinical and preclinical data suggest a more complex picture. The most effective inhibitors to date appear to have dual mechanisms of action, including microtubule disruption, which may be essential for their potent anti-cancer activity. In contrast, highly selective MTH1 inhibitors have shown disappointing results in terms of cytotoxicity.
This guide provides a framework for comparing the efficacy of different MTH1 inhibitors, emphasizing the importance of standardized, multi-faceted experimental evaluation. For researchers in this field, a thorough understanding of the on- and off-target effects of these compounds is critical for the future development of effective cancer therapies targeting nucleotide pool sanitation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Publications — CETSA [cetsa.org]
- 8. Extracellular Regulated Kinases: Signaling from Ras to ERK Substrates to Control Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TH287 Hydrochloride and Conventional DNA Damage-Inducing Agents
In the landscape of cancer therapeutics, agents that induce DNA damage are a cornerstone of chemotherapy. Traditional agents often act directly on DNA or key replication enzymes. However, novel compounds are emerging that exploit unique cancer cell vulnerabilities. This guide provides a detailed comparison between TH287 hydrochloride, a first-in-class MTH1 enzyme inhibitor, and other established DNA damage-inducing agents like doxorubicin (B1662922) and etoposide (B1684455).
Introduction to the Agents
This compound: TH287 is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1.[1][2] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA.[3][4] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increased burden of oxidized nucleotides.[5][6] By inhibiting MTH1, TH287 allows these damaged nucleotides to be incorporated into DNA during replication, leading to DNA damage, cell cycle arrest, and apoptosis, showing a selective killing effect in cancer cells over normal cells.[3][5][7]
Conventional Agents: Doxorubicin and Etoposide Doxorubicin and Etoposide are well-established chemotherapeutic drugs that induce DNA damage through the inhibition of topoisomerase II.[8] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA complex, these drugs prevent the re-ligation of the DNA backbone, leading to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death.[8][9]
Mechanism of Action: A Fundamental Difference
The primary distinction lies in how these agents precipitate DNA damage. Doxorubicin and Etoposide directly cause structural DNA breaks, whereas TH287 acts indirectly by corrupting the building blocks of DNA.
-
TH287: Inhibits MTH1, leading to the incorporation of oxidized dNTPs into newly synthesized DNA. This creates mismatches and lesions that trigger the DNA Damage Response (DDR), ultimately causing strand breaks and cell death.[5][7]
-
Doxorubicin/Etoposide: Inhibit topoisomerase II, directly causing an accumulation of DNA double-strand breaks.[8]
The signaling pathway for TH287-induced DNA damage is visualized below.
Comparative Performance Data
The following tables summarize quantitative data on the potency and cellular effects of these agents. Direct comparisons are challenging due to varying experimental conditions across studies, but representative data are presented.
Table 1: Potency and Cytotoxicity
| Agent | Target | Biochemical IC₅₀ | Cellular Cytotoxicity (CC₅₀/EC₅₀) | Cell Line |
| This compound | MTH1 Enzyme | 0.8 nM[1][2][10] | ~726 nM[5] | MT4 |
| Doxorubicin | Topoisomerase II | Not Applicable | Varies (typically nM to low µM range) | Various |
| Etoposide | Topoisomerase II | Not Applicable | Varies (typically low µM range) | Various |
Note: There can be a discrepancy between the biochemical potency of TH287 against its target enzyme and its broader cellular effect, which is observed in the micromolar range.[5]
Table 2: Induction of DNA Damage and Apoptosis
| Agent | DNA Damage Marker (γH2AX) | Apoptosis Induction | Notes |
| This compound | Increased levels observed[5] | Induces apoptosis[11] | Effects are more pronounced in cancer cells with high oxidative stress.[6][7] |
| Doxorubicin | Potent inducer | Potent inducer | DNA damage can persist after drug removal.[8] |
| Etoposide | Potent inducer | Potent inducer | Induces DNA breaks that are detectable immediately after exposure.[8] |
Experimental Methodologies
Accurate comparison of DNA-damaging agents relies on standardized and robust experimental protocols. Below is a general workflow for assessing these compounds, followed by detailed protocols for key assays.
Protocol 1: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This protocol is for detecting γH2AX, a phosphorylated form of histone H2AX that accumulates at sites of DNA double-strand breaks, via immunofluorescence.[12][13]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Fluorochrome-conjugated anti-mouse/rabbit IgG
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with TH287, doxorubicin, or etoposide for the desired time.
-
Fixation: Wash cells twice with PBS, then fix with Fixation Solution for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:200 to 1:800 dilution).[14][15] Remove the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at 37°C in a humidified chamber.[14]
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer.[15] Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Add a nuclear stain like DAPI for 5-10 minutes to visualize cell nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Visualization: Analyze the slides using a fluorescence microscope. γH2AX will appear as distinct nuclear foci, which can be quantified using image analysis software.
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This assay identifies apoptotic cells by detecting phosphatidylserine (B164497) (PS) that has translocated to the outer leaflet of the plasma membrane.[16]
Materials:
-
Treated and control cells (suspension or adherent)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD Staining Solution
-
10X Annexin V Binding Buffer
-
Cold PBS
-
Flow Cytometer
Procedure:
-
Cell Preparation: Induce apoptosis using the desired method (e.g., treatment with TH287). Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Counting: Count the cells and aim for 1-5 x 10⁵ cells per sample.[17]
-
Washing: Wash the cells twice by centrifuging at ~500 x g for 5 minutes and resuspending the pellet in cold PBS.[16]
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[18]
-
Add 5 µL of PI Staining Solution (optional, for distinguishing apoptotic from necrotic cells).[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.[19]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary and Conclusion
This compound represents a departure from traditional DNA-damaging agents. While compounds like doxorubicin and etoposide directly induce DNA double-strand breaks by targeting topoisomerase II, TH287 exploits the oxidative stress characteristic of many cancers. By inhibiting the MTH1 enzyme, it promotes the incorporation of damaged nucleotides into DNA, an indirect but highly effective mechanism for inducing cytotoxicity in cancer cells.
Key Distinctions:
-
Target: TH287 targets the nucleotide pool sanitation enzyme MTH1, whereas doxorubicin and etoposide target the DNA processing enzyme topoisomerase II.
-
Mechanism: TH287 causes indirect DNA damage via incorporation of oxidized bases; doxorubicin and etoposide cause direct DNA strand breaks.
-
Selectivity: The mechanism of TH287 offers potential for greater selectivity towards cancer cells, which often have higher basal levels of ROS and are more reliant on MTH1 for survival.[7][20]
The development of MTH1 inhibitors like TH287 opens a new therapeutic window, shifting the focus from direct DNA damage to targeting the pathways that cancer cells use to cope with their own metabolic instability. Further research and head-to-head clinical studies will be crucial to fully delineate the therapeutic potential of this novel class of agents compared to established standards of care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of carboplatin plus etoposide with amrubicin monotherapy for extensive‐disease small cell lung cancer in the elderly and patients with poor performance status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA damage response: A barrier or a path to tumor progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 15. crpr-su.se [crpr-su.se]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating MTH1 as a Therapeutic Target: A Comparative Guide to TH287 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TH287 hydrochloride, a potent MTH1 inhibitor, with other alternatives for the validation of MTH1 as a therapeutic target. It includes a summary of quantitative performance data, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
MTH1: A Promising Target in Cancer Therapy
Human MutT Homolog 1 (MTH1), also known as Nudix hydrolase 1 (NUDT1), is a crucial enzyme in the nucleotide pool sanitation pathway. In cancer cells, elevated levels of reactive oxygen species (ROS) lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the formation of 8-oxo-dGTP.[1] MTH1 prevents the incorporation of these damaged nucleotides into DNA by hydrolyzing them into their monophosphate forms, thereby averting DNA damage and cell death.[2] Cancer cells often exhibit an increased reliance on MTH1 for survival due to their high oxidative stress, making MTH1 an attractive therapeutic target.[1] Inhibition of MTH1 is expected to lead to the accumulation of oxidized nucleotides in the dNTP pool, their subsequent incorporation into DNA, and ultimately, cancer cell-selective death.[3]
Comparative Analysis of MTH1 Inhibitors
This compound is a first-in-class, potent, and selective inhibitor of MTH1.[4][5] Its efficacy has been compared to several other MTH1 inhibitors in various studies. The following table summarizes the in vitro potency of TH287 and its key alternatives.
| Compound | MTH1 IC50 (nM) | Key Characteristics |
| This compound | 0.8 [1][5][6] | First-in-class, potent, and selective MTH1 inhibitor. |
| TH588 | 5.0[7] | A close analog of TH287, also a potent MTH1 inhibitor. |
| (S)-crizotinib | 72[2][3][8] | The (S)-enantiomer of the clinically approved kinase inhibitor crizotinib, found to be a selective MTH1 inhibitor. |
| BAY-707 | 2.3[9][10] | A potent and selective MTH1 inhibitor, but reported to lack antitumor activity in some studies. |
| IACS-4759 | 0.6[4] | A potent and selective MTH1 inhibitor. |
| TH1579 (Karonudib) | IC50 values in the nanomolar to low micromolar range in various cancer cell lines.[11][12][13] | A second-generation MTH1 inhibitor with demonstrated anti-cancer properties in vivo. |
Experimental Protocols for MTH1 Target Validation
Validating MTH1 as a therapeutic target involves a series of key experiments to demonstrate that its inhibition leads to the desired anti-cancer effects. Below are detailed protocols for essential assays.
MTH1 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MTH1. A common method involves measuring the release of inorganic phosphate (B84403) (Pi) upon the hydrolysis of 8-oxo-dGTP.[14]
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP (substrate)
-
Assay Buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg(OAc)₂, 0.005% Tween-20, 2 mM DTT)[15]
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted MTH1 enzyme to each well of a 96-well plate, except for the "no enzyme" control wells.
-
Add the diluted test compounds to the appropriate wells. Include "no inhibitor" controls (vehicle only).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Initiate the reaction by adding the 8-oxo-dGTP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This may require optimization based on enzyme activity.
-
Stop the reaction and detect the amount of released phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control after subtracting the background from the "no enzyme" control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the thermal stability of a target protein in its native cellular environment to confirm drug-target engagement.[16][17] Ligand binding typically increases the thermal stability of the protein.
Materials:
-
Cultured cells of interest
-
Test compounds (e.g., this compound)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to MTH1
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration and incubate under normal cell culture conditions for a specified time (e.g., 1 hour).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.[18]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MTH1 protein at each temperature by SDS-PAGE and Western blotting using an MTH1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble MTH1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with a cytotoxic agent.[19][20]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates or 100 mm dishes
-
Test compounds (e.g., this compound)
-
Fixing solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Harvest a single-cell suspension from a sub-confluent culture using trypsin-EDTA.
-
Count the cells and determine their viability (e.g., using trypan blue exclusion).
-
Seed a low, defined number of cells (e.g., 200-1000 cells) into 6-well plates or 100 mm dishes containing complete medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.
-
After the incubation period, remove the medium and wash the plates with PBS.
-
Fix the colonies with a fixing solution for about 10-15 minutes.
-
Stain the fixed colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control, after correcting for the plating efficiency.
Measurement of 8-oxo-dGTP Incorporation into DNA
A key mechanistic consequence of MTH1 inhibition is the incorporation of oxidized nucleotides into the genome. This can be measured using a modified comet assay or by liquid chromatography-mass spectrometry (LC-MS).[21]
Modified Comet Assay (with OGG1):
-
Treat cells with the MTH1 inhibitor or vehicle for a desired period.
-
Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and soluble proteins, leaving the nuclear DNA.
-
Treat the slides with 8-oxoguanine DNA glycosylase (OGG1), an enzyme that specifically recognizes and excises 8-oxoguanine, creating an abasic site that is then converted to a single-strand break. Control slides are treated with buffer alone.
-
Perform alkaline electrophoresis to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the amount of DNA in the comet tail relative to the head. A significant increase in the tail moment in OGG1-treated samples compared to buffer-treated samples indicates the presence of 8-oxoguanine in the DNA.
Visualizing the Mechanism and Workflow
To better understand the role of MTH1 and the experimental approach to its validation, the following diagrams illustrate the key pathways and processes.
Caption: MTH1 sanitizes the dNTP pool by hydrolyzing 8-oxo-dGTP.
Caption: Workflow for validating MTH1 as a therapeutic target.
Caption: Mechanism of action of MTH1 inhibitors leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAY 707 | MTH1 | Tocris Bioscience [tocris.com]
- 11. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL and CAV-1 play a role for MTH1 inhibitor TH1579 sensitivity in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Beyond MTH1: A Comparative Guide to Alternative Cancer Therapies
For researchers, scientists, and drug development professionals, the quest for novel cancer therapeutics is a continuous endeavor. While the inhibition of the MTH1 enzyme, responsible for sanitizing oxidized nucleotide pools, has been an area of intense investigation, the focus is expanding to a broader landscape of alternative targets. This guide provides an objective comparison of promising alternatives to MTH1 inhibition, supported by experimental data and detailed methodologies, to inform and guide future research and development in oncology.
This comparative analysis delves into three key strategic areas that offer viable alternatives to MTH1 inhibition: targeting nucleotide metabolism, modulating the DNA damage response, and intervening in critical signaling pathways. Each of these strategies exploits unique vulnerabilities of cancer cells, aiming to induce selective cell death while minimizing harm to healthy tissues.
Targeting Nucleotide Metabolism
Cancer cells exhibit a high proliferation rate, which necessitates a constant and abundant supply of nucleotides for DNA and RNA synthesis. This dependency makes the enzymes involved in nucleotide metabolism attractive therapeutic targets.
dUTPase Inhibition
Deoxyuridine triphosphatase (dUTPase) is a critical enzyme that prevents the misincorporation of uracil (B121893) into DNA by hydrolyzing dUTP into dUMP. Inhibition of dUTPase leads to an accumulation of dUTP, which can be erroneously incorporated into DNA, triggering DNA damage and cell death, particularly in rapidly dividing cancer cells.[1] This strategy can be especially effective in combination with therapies that inhibit thymidylate synthase (TS), such as 5-fluorouracil (B62378) (5-FU).[2][3][4]
Quantitative Data Summary: dUTPase Inhibitors
| Compound | Target | IC50 | Cell Lines | Efficacy Highlights | Reference |
| siDUT (siRNA) | dUTPase | - | MDA-MB-231, MDA-MB-468 | Sensitized TNBC cells to epirubicin (B1671505) and doxorubicin. | [5] |
| CV6-530 | dUTPase | - | MDA-MB-231, MDA-MB-468 | Sensitized TNBC cells to epirubicin and doxorubicin. | [5] |
| TAS-114 | dUTPase | - | Various | Enhances antitumor activity of fluoropyrimidines in DNA repair-defective cancers. | [4] |
Experimental Protocol: dUTPase Inhibition and Cell Viability Assay
A common method to assess the efficacy of dUTPase inhibition is through cell viability assays in combination with other chemotherapeutic agents.
Cell Culture and Treatment:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
dUTPase is inhibited using either siRNA-mediated knockdown or a small molecule inhibitor (e.g., CV6-530).
-
Following dUTPase inhibition, cells are treated with a chemotherapeutic agent (e.g., epirubicin, doxorubicin, or 5-FU) at various concentrations.
-
Control groups include cells treated with the chemotherapeutic agent alone and untreated cells.
Cell Viability Assessment (MTS Assay):
-
After a 72-hour incubation period, cell viability is determined using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
The MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathway: dUTPase Inhibition and DNA Damage
Caption: dUTPase inhibition leads to dUTP accumulation and uracil misincorporation into DNA, causing damage and apoptosis.
Targeting the DNA Damage Response (DDR)
Cancer cells often have deficiencies in their DNA damage response pathways, making them more reliant on the remaining repair mechanisms for survival. Targeting these compensatory pathways can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 genes, which are involved in homologous recombination (a major double-strand break repair pathway), inhibiting PARP leads to the accumulation of unrepaired DNA damage and cell death.[6][7] Several PARP inhibitors have received FDA approval for the treatment of various cancers.[7][8]
Quantitative Data Summary: Approved PARP Inhibitors
| Inhibitor | Brand Name | Approved Cancers | Key Indications | Reference |
| Olaparib | Lynparza | Ovarian, Breast, Pancreatic, Prostate | BRCA-mutated, HRD-positive | [6][8][9][10] |
| Rucaparib | Rubraca | Ovarian, Prostate | BRCA-mutated | [6][7][10] |
| Niraparib | Zejula | Ovarian | Maintenance therapy | [7] |
| Talazoparib | Talzenna | Breast | Germline BRCA-mutated | [7][8][9] |
Experimental Protocol: PARP Inhibitor Efficacy in a Xenograft Model
-
Cell Line and Animal Model: Human cancer cells with known BRCA mutations (e.g., MDA-MB-436) are used. Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with the cancer cells.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor (e.g., olaparib) orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is typically used to calculate tumor volume.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the treatment effect.
Signaling Pathway: DNA Damage Response
Caption: The DNA Damage Response (DDR) pathway, highlighting the role of PARP and BRCA in DNA repair.
OGG1, POLβ, and APE1 Inhibition
Other key players in the base excision repair (BER) pathway, which is responsible for repairing oxidative DNA damage, are also being explored as therapeutic targets.
-
8-Oxoguanine DNA Glycosylase 1 (OGG1): This enzyme recognizes and removes the oxidized base 8-oxoguanine (8-oxoG) from DNA.[11] OGG1 inhibitors are in preclinical development.[12][13][14]
-
DNA Polymerase β (POLβ): This polymerase fills the gap in the DNA strand after the damaged base has been removed.[15] Inhibitors of POLβ have shown the ability to sensitize cancer cells to chemotherapeutic agents.[15][16][17][18]
-
Apurinic/Apyrimidinic Endonuclease 1 (APE1): APE1 cleaves the DNA backbone at the abasic site created after the removal of a damaged base.[19][20][21] Several APE1 inhibitors are currently in clinical trials.[19][22][23]
Quantitative Data Summary: OGG1, POLβ, and APE1 Inhibitors
| Inhibitor | Target | IC50 / Status | Key Findings | Reference |
| SU0268 | OGG1 | 59 nM | Selective for OGG1, inhibits 8-oxoG accumulation in cells. | [14][24] |
| 14 (covalent inhibitor) | POLβ | K_I = 1.8 µM | Irreversible and selective inhibitor of POLβ. | [16][17] |
| APX3330 | APE1 | Phase I Clinical Trial | Well-tolerated, signs of clinical activity in advanced solid tumors. | [22][23] |
| CRT0044876 | APE1 | Clinical Trial | Inhibits APE1 activity. | [19] |
| Lucanthone | APE1 | Clinical Trial | Inhibits APE1 activity. | [19] |
Targeting Key Signaling Pathways
Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Targeting key nodes in these pathways can effectively halt tumor progression.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, playing a central role in cell growth, metabolism, and survival.[25][26][27][28] Numerous inhibitors targeting different components of this pathway are in clinical development or have been approved.[25][28][29]
Quantitative Data Summary: PI3K/Akt/mTOR Pathway Inhibitors
| Inhibitor | Target | Approved/Status | Selected Cancers | Reference |
| Everolimus | mTOR | Approved | Breast, Kidney, Neuroendocrine | [28][29] |
| Temsirolimus | mTOR | Approved | Renal Cell Carcinoma | [28][29][30] |
| Alpelisib | PI3Kα | Approved | Breast | [28] |
| Capivasertib | Akt | Phase III | Breast, Prostate | [28] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
-
Cell Lysis: Cancer cells are treated with a PI3K/Akt/mTOR inhibitor for a specified time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software to determine the effect of the inhibitor on protein phosphorylation.
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.
HIF-1α Inhibition
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in the adaptation of tumor cells to hypoxic (low oxygen) environments.[31] It promotes angiogenesis, metabolic reprogramming, and cell survival.[32] Targeting HIF-1α is a promising strategy to counteract tumor growth and progression.[33]
Quantitative Data Summary: HIF-1α Inhibitors
| Inhibitor | Mechanism | Status | Key Findings | Reference |
| PX-478 | Inhibits HIF-1α expression | Phase I | Antitumor activity in xenograft models. | [30][33][34] |
| EZN-2968 | Antisense oligonucleotide | Preclinical | Downregulates HIF-1α mRNA and protein levels. | [30][31] |
| Topotecan | Topoisomerase I inhibitor | Approved (other indications) | Inhibits HIF-1α expression. | [34] |
| PT2385 | Prevents HIF-1α/HIF-1β dimerization | Preclinical | Inhibits tumor growth. | [31] |
Modulating Reactive Oxygen Species (ROS)
Cancer cells exhibit higher levels of reactive oxygen species (ROS) compared to normal cells due to their increased metabolic activity.[35][36] While moderate levels of ROS can promote tumor growth, excessive ROS can induce cell death.[36] This creates a therapeutic window for strategies that either further increase ROS levels beyond a toxic threshold or inhibit the antioxidant systems that cancer cells rely on for survival.
Signaling Pathway: ROS Modulation in Cancer
Caption: The dual role of ROS in cancer and therapeutic strategies for its modulation.
Conclusion
The landscape of cancer therapy is evolving beyond single-target approaches. The alternatives to MTH1 inhibition presented in this guide—targeting nucleotide metabolism, the DNA damage response, and critical signaling pathways—offer a diverse and promising portfolio of strategies. By understanding the intricate molecular mechanisms and leveraging the inherent vulnerabilities of cancer cells, researchers and drug developers can continue to innovate and deliver more effective and personalized treatments for patients. The provided experimental data and protocols serve as a foundation for further investigation and validation of these promising therapeutic avenues.
References
- 1. What are dUTPase inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of dUTPase and Uracil-DNA Repair in Cancer Chemotherapy: Ingenta Connect [ingentaconnect.com]
- 4. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting nucleotide metabolism enhances the efficacy of anthracyclines and anti-metabolites in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors: Overview and indications [jax.org]
- 7. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lbbc.org [lbbc.org]
- 9. komen.org [komen.org]
- 10. cancercenter.com [cancercenter.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA polymerases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Inhibition of DNA Polymerase β by a Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Inhibition of DNA Polymerase β by a Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Technology -Irreversible Inhibitors of DNA Polymerase (Beta) [jhu.technologypublisher.com]
- 19. Identification of New Potential APE1 Inhibitors by Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 24. | BioWorld [bioworld.com]
- 25. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. aacrjournals.org [aacrjournals.org]
- 34. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. aacrjournals.org [aacrjournals.org]
- 36. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TH287 and Other Small Molecule Inhibitors Targeting MTH1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor TH287 with other notable MTH1 inhibitors. The following analysis is supported by experimental data to facilitate informed decisions in cancer research and drug development.
The MutT Homolog 1 (MTH1) enzyme, a key player in preventing the incorporation of damaged nucleotides into DNA, has emerged as a promising target in oncology. TH287 was one of the first-in-class potent and selective inhibitors of MTH1. This guide provides a head-to-head comparison of TH287 with other well-characterized MTH1 inhibitors: TH588, (S)-crizotinib, and IACS-4759, focusing on their biochemical potency, cellular activity, and mechanistic nuances.
Data Presentation: Quantitative Comparison of MTH1 Inhibitors
The following table summarizes the key quantitative data for TH287 and its counterparts. It is important to note that while these values provide a basis for comparison, they are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Target | Biochemical Potency (IC50) | Cellular Potency (EC50/IC50) | Target Engagement (CETSA Shift) |
| TH287 | MTH1 | 0.8 nM[1] | ~0.7 µM (U2OS cells)[2] | Not Reported |
| TH588 | MTH1 | 5.0 nM[1] | ~0.5 µM (SW480 cells)[3] | 4.8°C at 10 µM[4] |
| (S)-crizotinib | MTH1 | ~72 nM | ~0.2 µM (SW480 cells)[3] | 2.9°C at 10 µM[4] |
| IACS-4759 | MTH1 | 0.6 nM | 7 nM (MOLM-13 cells)[4] | Not Reported |
Mechanism of Action and Signaling Pathways
MTH1 inhibitors capitalize on the increased oxidative stress and reliance on DNA damage repair pathways in cancer cells. By inhibiting MTH1, these small molecules prevent the hydrolysis of oxidized nucleotides (e.g., 8-oxo-dGTP), leading to their incorporation into DNA. This triggers DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
However, emerging evidence suggests a more complex mechanism for some MTH1 inhibitors. Notably, TH287 and TH588 have been shown to inhibit tubulin polymerization, a mechanism independent of their MTH1 inhibitory activity.[5][6] This dual-action could contribute to their cytotoxic effects and represents a critical consideration in their experimental application.
Caption: MTH1 inhibition pathway leading to cancer cell apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of these inhibitors.
MTH1 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on MTH1 enzymatic activity.
Methodology:
-
Reagents: Recombinant human MTH1 protein, 8-oxo-dGTP (substrate), reaction buffer (e.g., 100 mM Tris-acetate, 40 mM NaCl, 10 mM Mg(OAc)2, pH 7.5), and a pyrophosphate detection kit.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., TH287) in the reaction buffer.
-
Incubate the diluted inhibitor with MTH1 protein for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate.
-
Measure the generation of pyrophosphate over time using a luminescence-based detection kit.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of MTH1 inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[7][8]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., SW480) to near confluency and treat with the MTH1 inhibitor or vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MTH1 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Clonogenic Survival Assay
This assay assesses the long-term effect of the inhibitors on the ability of single cells to form colonies, providing a measure of cytotoxicity.[9][10]
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the MTH1 inhibitor for a prolonged period (e.g., 7-14 days), allowing colonies to form.
-
Colony Staining: Fix and stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the results to determine the concentration-dependent cytotoxic effect.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of MTH1 inhibitors.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SW480) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 100-200 mm³).
-
Treatment: Randomize the animals into treatment and control groups. Administer the MTH1 inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predefined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
References
- 1. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target engagement assay [bio-protocol.org]
- 8. annualreviews.org [annualreviews.org]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
In Vivo Pharmacokinetic Profile: A Comparative Guide to TH287 and TH588
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacokinetic properties of two prominent MTH1 inhibitors, TH287 and TH588. These compounds have garnered significant interest in oncology research for their potential to selectively target cancer cells. This document summarizes available experimental data, outlines typical methodologies for their assessment, and visualizes their mechanism of action.
Comparative Pharmacokinetic Data
Based on available data, both compounds exhibit a relatively short half-life. The key pharmacokinetic parameters are summarized below:
| Parameter | TH287 | TH588 | Source |
| Animal Model | Mouse | Mouse | [1] |
| Matrix | Plasma | Plasma | [1] |
| Maximum Concentration (Cmax) | Ranged from 0.82 to 338 µM across different administration routes | Ranged from 0.82 to 338 µM across different administration routes | [1] |
| Half-life (T1/2) | ≤3.5 hours | ≤3.5 hours | [1] |
Note: The provided Cmax and T1/2 values represent a range observed across various administration routes (e.g., intravenous, oral) and dosages for both compounds collectively. Specific, direct comparative values for each route and dose were not available in the reviewed literature.
Experimental Protocols
The following outlines a typical experimental protocol for an in vivo pharmacokinetic study of TH287 and TH588 in mice, based on established methodologies.
Animal Studies
-
Animal Strain: Female BALB/c or C57BL/6 mice.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization before the experiment.
Compound Administration
-
Formulation: Compounds are formulated in a suitable vehicle, such as a mixture of Solutol HS 15, ethanol, and water.
-
Administration Routes:
-
Intravenous (IV): Administered as a single bolus injection into the tail vein.
-
Oral (PO): Administered by oral gavage.
-
-
Dosing: Doses would be determined based on previous in vitro efficacy and toxicity studies.
Sample Collection
-
Blood Sampling: Serial blood samples are collected from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation from plasma samples is performed, typically using a solvent like acetonitrile.
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Signaling Pathway and Mechanism of Action
TH287 and TH588 are potent inhibitors of the MTH1 (MutT homolog 1) enzyme. MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP. In cancer cells, which have elevated levels of reactive oxygen species (ROS), MTH1 is critical for preventing the incorporation of damaged nucleotides into DNA, thereby avoiding DNA damage and cell death.
By inhibiting MTH1, TH287 and TH588 allow for the incorporation of oxidized nucleotides into the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling TH287 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent MTH1 inhibitor, TH287 hydrochloride, ensuring laboratory safety and procedural clarity.
This compound is a potent and selective inhibitor of the MTH1 enzyme, a critical component in cancer cell survival mechanisms.[1] Its role in preventing the incorporation of damaged nucleotides into DNA makes it a valuable tool in cancer research.[1] However, its potency necessitates stringent safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your research and development endeavors.
Immediate Safety and Hazard Information
This compound is classified as hazardous. According to available Safety Data Sheets (SDS), it is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[2][3] Adherence to the precautionary statements is mandatory to ensure personal and environmental safety.
Hazard Classifications:
Primary Routes of Exposure:
-
Ingestion
-
Eye Contact
-
Inhalation of powder
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound, particularly in its powdered form. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eyes / Face | Hands | Respiratory | Body |
| Weighing and Aliquoting (Powder) | Safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | NIOSH-certified respirator (e.g., N95) or Powered Air-Purifying Respirator (PAPR) | Laboratory coat with knit cuffs, disposable gown |
| Solution Preparation | Safety goggles | Nitrile or neoprene gloves | Use within a certified chemical fume hood | Laboratory coat with knit cuffs |
| Cell Culture and Assays | Safety glasses | Nitrile gloves | N/A (when handled in solution within a biosafety cabinet) | Laboratory coat |
| Waste Disposal | Safety goggles | Double-gloving with nitrile or neoprene gloves | N/A (for sealed containers) | Laboratory coat, disposable gown |
-
Gloves: For handling the solid compound, thicker gloves (e.g., 8 mil nitrile) or double-gloving is recommended.[4] Nitrile, neoprene, and butyl rubber are suitable materials for protection against dichlorophenyl pyrimidine (B1678525) compounds.[5][6] Always inspect gloves for degradation and replace them immediately if contamination is suspected.
-
Respiratory Protection: Handling of potent powders requires robust respiratory protection to prevent inhalation.[7] Operations involving the solid form of this compound outside of a containment enclosure (like a glovebox) should be performed with a fit-tested NIOSH-certified respirator.[8][9]
-
Eye and Face Protection: Due to the severe eye damage risk, safety goggles and a face shield are mandatory when handling the powder or concentrated solutions.[2][3]
Operational Plans: Step-by-Step Guidance
Handling and Solution Preparation
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with a disposable, absorbent bench pad.[10]
-
Weighing: Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood or a balance enclosure to minimize dust inhalation.[7]
-
Dissolving: To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials.
-
The storage area should be clearly marked as containing potent compounds.
Disposal Plan
As a potent cytotoxic agent, all waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[11][12]
-
Waste Segregation: At the point of generation, segregate waste into designated, clearly labeled, and leak-proof containers.[13]
-
Sharps Waste: Needles, syringes, and contaminated glass vials should be placed in a designated cytotoxic sharps container.[12]
-
Solid Waste: Contaminated PPE (gloves, gowns), pipette tips, and plastic tubes should be collected in a dedicated "Cytotoxic Waste" bag or container, typically color-coded (e.g., red or yellow).[11][12]
-
Liquid Waste: Unused solutions and the first rinse of emptied containers should be collected in a sealed, labeled hazardous waste container.[13]
-
-
Container Management: Do not overfill waste containers; seal them when they are approximately three-quarters full.[13]
-
Decontamination of Emptied Vials: The original vial containing the powdered compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[13] Subsequent rinses can be managed as per institutional policy.
-
Final Disposal: All cytotoxic waste must be incinerated by a certified hazardous waste management vendor.[11] Do not dispose of this compound down the drain.
Experimental Protocols and Visualizations
MTH1 Signaling Pathway in Cancer
Cancer cells exhibit high levels of reactive oxygen species (ROS), which can oxidize nucleotides like dGTP to form 8-oxo-dGTP. The MTH1 enzyme sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation into DNA and subsequent DNA damage, which would otherwise lead to cell death. This compound inhibits MTH1, leading to the accumulation of damaged DNA and selectively killing cancer cells.
References
- 1. cwhaydenonline.com [cwhaydenonline.com]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. safeopedia.com [safeopedia.com]
- 7. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. ashp.org [ashp.org]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. danielshealth.ca [danielshealth.ca]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

